Product packaging for curcumin(Cat. No.:)

curcumin

Cat. No.: B1633818
M. Wt: 368.4 g/mol
InChI Key: VFLDPWHFBUODDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Curcumin, a lipophilic polyphenol and the primary curcuminoid from turmeric (Curcuma longa), is a high-value compound for biochemical and pharmacological research . Its symmetrical structure, (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, features a beta-diketone moiety that exhibits keto-enol tautomerism, which is central to its chemical reactivity . Researchers value this compound for its ability to interact with a wide array of molecular targets. Its core mechanisms of action include the inhibition of the transcription factor NF-κB, downregulation of pro-inflammatory cytokines like IL-6 and TNF-α, and modulation of the Nrf2 antioxidant pathway . It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines by regulating pathways such as PI3K/Akt, JAK/STAT, and MAPK . Furthermore, this compound demonstrates antimicrobial, neuroprotective, and anti-angiogenic properties, making it a versatile tool for studying chronic diseases including cancer, metabolic syndrome, and neurodegenerative disorders . A significant focus of current research involves overcoming this compound's inherent challenges of low water solubility and poor oral bioavailability . Investigations into novel formulations, such as nanoparticles, liposomes, phospholipid complexes, and nanoemulsions, are critical for enhancing its stability and cellular uptake in experimental models . This product is supplied as a high-purity reagent to ensure consistent and reliable results in your in vitro and in vivo studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O6 B1633818 curcumin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3

InChI Key

VFLDPWHFBUODDF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O

Pictograms

Irritant

Origin of Product

United States

Research Context and Significance of Curcumin

Overview of Curcumin (B1669340) as a Subject of Academic Inquiry

This compound (1,7-bis-(4-hydroxy-3-methoxyphenyl)-hepta-1,6-diene-3,5-dione) is a diarylheptanoid with the chemical formula C₂₁H₂₀O₆ and a molecular weight of 368.39 g/mol fishersci.nomdpi.comfrontiersin.org. It is characterized by three main functional groups: an α,β-unsaturated β-diketone moiety and two aromatic O-methoxy-phenolic groups wikipedia.org. These structural features enable this compound to exist in tautomeric forms, predominantly as a keto form in neutral and acidic solutions, and as a more stable enol form in solid state and alkaline solutions frontiersin.orgwikipedia.org. Commercially available this compound is typically a mixture of diferuloylmethane (this compound I, approximately 77%), demethoxythis compound (B1670235) (17%), and bisdemethoxythis compound (B1667434) (6%) frontiersin.orgencyclopedia.pub.

Academic inquiry into this compound spans various scientific disciplines, including organic chemistry, inorganic chemistry, physical chemistry, analytical chemistry, molecular biology, and pharmacology mdpi.com. Its chemical reactivity, including hydrogen donation reactions leading to oxidation, reversible and irreversible nucleophilic addition (Michael reaction), hydrolysis, degradation, and enzymatic reactions, plays a significant role in its biological activities mdpi.com. Furthermore, the α,β-unsaturated β-diketo moiety allows this compound to act as an excellent chelating agent, forming stable complexes with various metal ions mdpi.com.

The broad spectrum of biological activities attributed to this compound makes it a compelling subject of academic research. These activities include antioxidant, anti-inflammatory, anticancer, antimicrobial, neuroprotective, cardioprotective, hepatoprotective, and radioprotective effects encyclopedia.pubresearchgate.netnih.govfrontiersin.orgbiomedpharmajournal.orgnih.govsysrevpharm.orgmdpi.comnih.gov. Researchers investigate its potential to modulate numerous signaling molecules and pathways, such as transcription factors (e.g., NF-κB, AP-1, β-catenin, PPAR), enzymes (e.g., COX-2, 5-LOX, iNOS), and pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) encyclopedia.pubnih.govnih.gov. The pleiotropic nature of this compound, stemming from its ability to interact with different proteins and modulate multiple cellular signaling pathways, underscores its significance in understanding complex biological processes and potential therapeutic applications nih.gov.

Historical Trajectory of this compound Research in Scholarly Literature

The historical trajectory of this compound research in scholarly literature dates back to the early 19th century. The first isolation of a "yellow coloring-matter" from turmeric rhizomes was reported in 1815 by Henri Auguste Vogel and Pierre Joseph Pelletier wikipedia.orgnih.govresearchgate.net. Although initially identified as a mixture, a pure preparation of this compound was obtained by Vogel Jr. in 1842 nih.govfrontiersin.org. The definitive chemical structure of this compound as diferuloylmethane was elucidated by Milobedzka and Lampe in 1910, with its synthesis reported by the same group in 1913 wikipedia.orgnih.govresearchgate.netfrontiersin.org.

While turmeric has been used in traditional medicine for millennia, the scientific investigation into this compound's biological characteristics began to gain momentum in the mid-20th century nih.govnih.gov. In 1949, Schraufstatter and colleagues reported this compound's antibacterial activity nih.gov. The 1970s marked the beginning of more focused research into this compound's health benefits, with early studies investigating its hypocholesterolemic effects nih.govnih.gov. A significant milestone occurred in the 1980s when Kuttan and colleagues demonstrated the anticancer activity of this compound in both in vitro and in vivo models nih.govnih.gov. In 1995, research further advanced with the demonstration of this compound's anti-inflammatory activity through the suppression of the pro-inflammatory transcription factor nuclear factor (NF)-κB nih.gov.

The volume of scholarly publications on this compound has shown a consistent and remarkable increase over the years, particularly since the early 2000s nih.govfrontiersin.orgnih.govdovepress.comresearchgate.net. This upward trend indicates a growing global interest in this compound research frontiersin.orgdovepress.com. For instance, a bibliometric analysis revealed that over 23,000 publications on this compound were scrutinized between January 2014 and December 2023, with publication volume consistently increasing over this period dovepress.com. Another analysis identified 17,645 publications on this compound by August 2022, with more than half published since 2014 frontiersin.orgnih.gov. This surge in publications is partly attributed to increased research productivity from countries like China and India, which have a strong research infrastructure and a deep-rooted culture of traditional medicine nih.govdovepress.com.

The research focus has evolved, with prominent themes including this compound's effects against cancer, inflammation, and oxidative stress nih.govdovepress.com. Key terms frequently appearing in the literature include "in vitro," "oxidative stress," and "nanoparticles," reflecting prevalent research methodologies and areas of interest dovepress.com. The sustained growth in publications and the diverse range of investigated biological activities underscore this compound's enduring significance as a subject of academic inquiry.

Table 1: Annual Publication Trends on this compound (2014-2023)

YearNumber of Publications (Approximate)
20142,318 dovepress.com
20152,318 dovepress.com
20162,318 dovepress.com
20172,318 dovepress.com
20182,318 dovepress.com
20192,318 dovepress.com
20202,318 dovepress.com
20212,318 dovepress.com
20222,318 dovepress.com
20232,318 dovepress.com

Note: The total number of publications from January 1, 2014, to December 31, 2023, was 23,184. The table above provides an estimated average per year based on this total for illustrative purposes, as specific annual breakdowns for the entire period were not provided in the source dovepress.com.

Table 2: Key Milestones in this compound Research

YearEvent/DiscoverySource
1815First isolation of "yellow coloring-matter" from turmeric rhizomes wikipedia.orgnih.govresearchgate.net
1842Pure preparation of this compound obtained nih.govfrontiersin.org
1910Chemical structure identified as diferuloylmethane wikipedia.orgnih.govresearchgate.netfrontiersin.org
1913Synthesis of this compound reported wikipedia.orgnih.govfrontiersin.org
1949Antibacterial activity reported nih.gov
1970sInitial research on health benefits (e.g., hypocholesterolemic effect) nih.govnih.gov
1980sDemonstration of anticancer activity nih.govnih.gov
1995Anti-inflammatory activity via NF-κB suppression elucidated nih.gov

Curcumin Biosynthesis and Production Engineering Research

Elucidation of Curcuminoid Biosynthetic Pathways in Curcuma longa

The biosynthesis of curcuminoids in Curcuma longa is a complex process originating from the phenylpropanoid pathway, involving a series of enzymatic steps and specific intermediates. The major curcuminoids found in C. longa include curcumin (B1669340), demethoxythis compound (B1670235), and bisdemethoxythis compound (B1667434). ijfmr.comnih.gov

Phenylpropanoid Pathway Intermediates and Enzymatic Steps

The foundational precursors for curcuminoid synthesis are derived from the phenylpropanoid pathway, with L-phenylalanine serving as the primary metabolite. researchgate.net The pathway initiates with the deamination of phenylalanine by Phenylalanine Ammonia (B1221849) Lyase (PAL) to form cinnamic acid. nih.govresearchgate.netacs.orgfrontiersin.org Subsequently, Cinnamate-4-hydroxylase (C4H) converts cinnamic acid into p-coumaric acid. nih.govresearchgate.netacs.orgfrontiersin.org

A crucial step involves the activation of phenylpropanoids by their condensation with coenzyme A (CoA). This reaction is catalyzed by 4-coumarate-CoA ligase (4CL), which converts p-coumaric acid into p-coumaroyl-CoA. nih.govresearchgate.netacs.orgfrontiersin.org Further enzymatic modifications, involving p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H), and caffeoyl-CoA O-methyltransferase (CCoAOMT), lead to the conversion of p-coumaroyl-CoA to feruloyl-CoA. nih.govresearchgate.net An alternative route involves Caffeic Acid O-Methyltransferase (COMT), which converts caffeic acid to ferulic acid, followed by 4CL converting ferulic acid to feruloyl-CoA. acs.orgfrontiersin.org

The phenylpropanoid units, specifically p-coumaroyl-CoA and feruloyl-CoA, serve as key precursors for the final curcuminoid structures. ijfmr.comnih.govresearchgate.netacs.orgbiorxiv.orgtandfonline.comuni-saarland.deoup.com The central seven-carbon chain of the diarylheptanoid scaffold in curcuminoids is provided by one molecule of malonyl-CoA. ijfmr.comnih.govtandfonline.comuni-saarland.depnas.orgnih.govresearchgate.nettandfonline.comnih.govfrontiersin.org

Characterization of Type III Polyketide Synthases (PKSs) in Curcuminoid Synthesis

Type III Polyketide Synthases (PKSs) are pivotal enzymes in the biosynthesis of curcuminoids, responsible for generating the characteristic C6-C7-C6 diarylheptanoid scaffold. ijfmr.comnih.govuni-saarland.depnas.orgnih.govresearchgate.nettandfonline.comfrontiersin.orgrsc.orgsciencepublishinggroup.com In Curcuma longa, the synthesis of curcuminoids primarily involves the concerted action of two distinct type III PKSs: Diketide-CoA Synthase (DCS) and this compound Synthase (CURS). ijfmr.comnih.govpnas.orgnih.govresearchgate.nettandfonline.comfrontiersin.orgrsc.orgsciencepublishinggroup.comresearchgate.net The specific composition of curcuminoids produced in the plant is influenced by the availability of substrates and the expression levels of these enzymes. ijfmr.com

Diketide-CoA Synthase (DCS) initiates the polyketide chain elongation in curcuminoid biosynthesis. This enzyme catalyzes the condensation of a phenylpropanoid-CoA starter unit, such as feruloyl-CoA or p-coumaroyl-CoA, with malonyl-CoA to yield a diketide-CoA intermediate, specifically feruloyldiketide-CoA or p-coumaroyldiketide-CoA. ijfmr.comnih.govbiorxiv.orguni-saarland.depnas.orgnih.govresearchgate.nettandfonline.comresearchgate.netuniprot.org Notably, DCS exhibits no activity with cinnamoyl-CoA as a substrate. uniprot.org

Kinetic analyses of DCS from Curcuma longa have provided specific parameters for its activity with feruloyl-CoA. The apparent substrate concentration at half-maximal velocity (S50) for feruloyl-CoA is 46 μM, with a catalytic turnover rate (kcat) of 0.02 s⁻¹. The enzyme displays allosteric behavior, indicated by a Hill slope of 1.8. nih.gov Optimal enzymatic activity for DCS is observed within a pH range of 6.5-7.5 and a temperature range of 25-35°C. uniprot.org DCS shares a significant degree of sequence identity, ranging from 62% to 63%, with CURS and possesses a conserved Cys-His-Asn catalytic triad, characteristic of type III PKSs. nih.govwikipedia.orgresearchgate.net

**Table 1: Kinetic and Environmental Parameters of Diketide-CoA Synthase (DCS) from *Curcuma longa***

ParameterValueSubstrateSource
S5046 μMFeruloyl-CoA nih.gov
kcat0.02 s⁻¹Malonyl-CoA nih.gov
Hill Slope1.8Feruloyl-CoA nih.gov
Optimum pH6.5-7.5N/A uniprot.org
Optimum Temperature25-35°CN/A uniprot.org

This compound Synthase (CURS) acts downstream of DCS, completing the formation of the curcuminoid scaffold. CURS accepts the diketide-CoA intermediate (e.g., feruloyldiketide-CoA) and catalyzes a decarboxylative condensation reaction with a second molecule of a phenylpropanoid-CoA, such as feruloyl-CoA, to form the final curcuminoid structure. nih.govbiorxiv.orguni-saarland.depnas.orgnih.govresearchgate.nettandfonline.comresearchgate.netwikipedia.orguniprot.org This process also involves the hydrolysis of the diketide-CoA to a β-keto acid intermediate, which then undergoes condensation. nih.govuni-saarland.denih.govwikipedia.org

Curcuma longa expresses three distinct isoforms of CURS: CURS1, CURS2, and CURS3. ijfmr.comnih.govrsc.orgwikipedia.orgresearchgate.netuniprot.orgexpasy.org These isoforms exhibit varying substrate specificities, which contributes to the diversity of curcuminoids produced in turmeric. ijfmr.comwikipedia.org While they share approximately 80% amino acid sequence identity, subtle structural differences dictate their preferred starter substrates and resulting products. wikipedia.org

CURS1: Primarily responsible for synthesizing this compound. It exclusively utilizes feruloyl-CoA as the starter substrate for the condensation with feruloyldiketide-CoA esters. nih.govacs.orgrsc.orgwikipedia.orgresearchgate.netexpasy.org

CURS2: Produces both this compound and demethoxythis compound, showing a preference for feruloyl-CoA as the starter substrate. biorxiv.orgwikipedia.orgresearchgate.netexpasy.org

CURS3: Exhibits broader substrate specificity, capable of synthesizing this compound, demethoxythis compound, and bisdemethoxythis compound. It can utilize both feruloyl-CoA and p-coumaroyl-CoA as starter substrates. ijfmr.combiorxiv.orgwikipedia.orgresearchgate.netuniprot.orgexpasy.org

The optimal pH for CURS3 activity is 8.0, and its optimal temperature range is 45-55°C. uniprot.org

**Table 2: Substrate Specificity of this compound Synthase (CURS) Isoforms from *Curcuma longa***

CURS IsoformPreferred Starter Substrate(s)Primary Product(s)Source
CURS1Feruloyl-CoAThis compound wikipedia.orgresearchgate.net
CURS2Feruloyl-CoAThis compound, Demethoxythis compound wikipedia.orgresearchgate.net
CURS3Feruloyl-CoA, p-Coumaroyl-CoAThis compound, Demethoxythis compound, Bisdemethoxythis compound wikipedia.orgresearchgate.net

Heterologous Biosynthesis of Curcuminoids in Engineered Microbial Systems

The limitations associated with traditional extraction methods from Curcuma longa, such as seasonal variability, environmental impact, and product impurity, have driven significant interest in developing alternative production platforms through genetic engineering of microbial systems. ijfmr.comacs.orgsciencepublishinggroup.comresearchgate.netresearchgate.netnih.govuminho.pt Heterologous production in microorganisms offers several advantages, including shorter cultivation times, reduced environmental footprint, and the potential for higher yields and purity. frontiersin.orguminho.pt

Genetic Engineering Strategies for Pathway Reconstruction in Model Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

Genetic engineering strategies involve reconstructing the complex curcuminoid biosynthetic pathway in amenable microbial hosts by introducing and optimizing the expression of relevant plant and bacterial genes.

Escherichia coli

Escherichia coli has been a primary model organism for the heterologous production of curcuminoids. The first artificial biosynthetic pathway for curcuminoids in E. coli was reported by Katsuyama et al., demonstrating the feasibility of microbial production. nih.govtandfonline.comuminho.ptroyalsocietypublishing.org This pathway typically involves the introduction of genes encoding enzymes such as tyrosine ammonia lyase (TAL), 4-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), 4-coumarate-CoA ligase (4CL), diketide-CoA synthase (DCS), and this compound synthase (CURS1). frontiersin.org

Engineered E. coli strains can produce this compound from various precursors, including tyrosine or ferulic acid. frontiersin.orgresearchgate.netroyalsocietypublishing.orgmdpi.com Significant progress has been made in optimizing production yields. For instance, the highest reported this compound production in E. coli from supplemented ferulic acid reached 959.3 μM (equivalent to 353.4 mg/L), achieving a 95.9% yield. frontiersin.orgroyalsocietypublishing.org De novo biosynthesis of this compound from glucose in E. coli has also been achieved, with titers reaching 3.8 mg/L. frontiersin.orgresearchgate.net

Beyond planktonic cultures, E. coli biofilm systems have been explored, demonstrating higher specific this compound production (0.9–2.2 fg·cell⁻¹) compared to planktonic counterparts (0.1–0.3 fg·cell⁻¹). mdpi.com Combinatorial biosynthesis, a strategy involving the combination of enzyme-encoding genes from different species to design novel gene clusters, is a key approach in optimizing curcuminoid production in E. coli. nih.govroyalsocietypublishing.org The use of curcuminoid synthase (CUS) from Oryza sativa, a single enzyme capable of "one-pot" synthesis of bisdemethoxythis compound, has also been integrated into E. coli for curcuminoid production. nih.govfrontiersin.orguni-saarland.depnas.orgtandfonline.comnih.gov

**Table 3: this compound Production in Engineered *Escherichia coli***

Precursor SuppliedProduction Titer (mg/L)Production Yield (%)NotesSource
Ferulic Acid353.495.9Highest reported from supplemented FA frontiersin.orgroyalsocietypublishing.org
Glucose3.8N/ADe novo biosynthesis frontiersin.orgresearchgate.net
N/A0.9-2.2 fg·cell⁻¹N/ABiofilm systems (specific production) mdpi.com

Saccharomyces cerevisiae

Saccharomyces cerevisiae (baker's yeast) is another promising host for heterologous curcuminoid production, partly due to its "Generally Recognized As Safe" (GRAS) status. nih.gov Engineered S. cerevisiae strains have been developed to produce this compound from precursors such as ferulic acid. acs.orgresearchgate.netnih.govmdpi.com

Strategies include expressing enzymes like 4CL from Arabidopsis thaliana or feruloyl-CoA synthetase (FerA) from Pseudomonas paucimobilis, in conjunction with type III PKSs from Oryza sativa or Curcuma longa. nih.gov To prevent the metabolic diversion of ferulic acid, the FDC1 gene, which codes for a ferulic acid decarboxylase, can be deleted. nih.gov

De novo biosynthesis of this compound from glucose in S. cerevisiae has achieved titers of 762.0 ± 59.2 μg/L when supplied with 30 mg/L of ferulic acid. acs.orgmdpi.com Further optimization of phenylpropanoid conversion pathways has led to increased production, reaching 4.2 ± 0.6 mg/L. acs.orgresearchgate.net The highest this compound titer reported from ferulic acid in S. cerevisiae was 2.7 mg/L, achieved by combining FerA with C. longa PKSs. nih.gov

**Table 4: this compound Production in Engineered *Saccharomyces cerevisiae***

Precursor SuppliedProduction Titer (mg/L)NotesSource
Ferulic Acid2.7Highest from supplemented FA (FerA + C. longa PKSs) nih.gov
Glucose0.762De novo biosynthesis (from 30 mg/L FA) acs.orgmdpi.com
N/A4.2De novo biosynthesis (optimized phenylpropanoids) acs.orgresearchgate.net

Metabolic Flux Optimization for Enhanced Curcuminoid Production

Metabolic flux optimization is a crucial strategy in production engineering research aimed at enhancing the biosynthesis of target compounds like curcuminoids in microbial cell factories. This involves redirecting metabolic resources within the host organism to maximize the yield of the desired product by fine-tuning enzyme expression, precursor availability, and pathway efficiency. nih.govbiorxiv.org

Research efforts have successfully engineered various microorganisms, including Escherichia coli and Saccharomyces cerevisiae, for curcuminoid biosynthesis. frontiersin.orgnih.govbiorxiv.orgmdpi.comresearchgate.net The complex this compound biosynthetic pathway requires the overexpression of multiple heterologous genes from plant, bacterial, and fungal sources. frontiersin.org The pathway typically initiates with aromatic amino acids like phenylalanine and tyrosine, which are converted into phenylpropanoid precursors such as p-coumaric acid, caffeic acid, and ferulic acid. These precursors are then activated by condensation with coenzyme A (CoA) molecules. Subsequently, type III polyketide synthases, specifically diketide-CoA synthase (DCS) and this compound synthase (CURS), catalyze the final steps of curcuminoid synthesis by combining two activated phenylpropanoids with a malonyl-CoA molecule. nih.govresearchgate.netnih.gov

Detailed Research Findings:

Significant advancements in metabolic flux optimization have led to improved curcuminoid titers and yields:

Precursor Pathway Optimization: In Saccharomyces cerevisiae, de novo this compound biosynthesis from glucose has been achieved by optimizing the metabolic flux towards the biosynthesis of aromatic amino acids (tyrosine and phenylalanine) and introducing enzymes like tyrosine ammonia lyase (TAL) and phenylalanine ammonia lyase (PAL). An engineered S. cerevisiae strain (QL158) was developed for high-level p-coumaric acid production, reaching 310.6 ± 18.4 mg/L in rich media. nih.govacs.org

Enzyme Expression and Selection:

The choice and expression levels of specific enzymes are critical. For instance, in E. coli, the use of caffeic acid O-methyltransferase (COMT) to convert caffeic acid to ferulic acid resulted in significantly higher this compound production compared to using caffeoyl-CoA O-methyl transferase (CCoAOMT), suggesting improved feruloyl-CoA availability. frontiersin.org

In E. coli, optimizing the first module of the curcuminoid pathway, which converts tyrosine to ferulic acid, led to a ferulic acid titer of 1325.1 μM. Further optimization of the second module, converting ferulic acid to this compound, resulted in a this compound concentration of 1529.5 μM (563.4 mg/L), marking a 59.4% increase and the highest reported concentration at the time. This indicated that malonyl-CoA was not a limiting factor at these production levels. frontiersin.org

Directed evolution has been employed to improve the expression level of curcuminoid synthase (CUS), identified as a rate-limiting enzyme in the pathway, thereby enhancing this compound biosynthesis efficiency in E. coli. researchgate.netacs.org

Host Cell Engineering and Co-culture Strategies:

Integrating this compound biosynthesis genes into the yeast genome using CRISPR-Cas9 has been explored to develop more efficient cell factories, moving away from plasmid-based approaches which can impose metabolic burden. nih.govacs.org

Codon optimization of enzymes, such as PaHpaB in S. cerevisiae, has led to a 3-fold increase in this compound production, reaching 861.9 ± 113.4 μg/L from glucose. nih.govacs.org

Co-culture strategies, where different E. coli strains specialize in distinct modules of the pathway (e.g., one converting tyrosine to ferulic acid and another converting hydroxycinnamic acids to curcuminoids), have been shown to reduce metabolic burden and significantly increase total curcuminoid production (e.g., 6.6 times higher than mono-culture systems). frontiersin.org

Substrate Supplementation:

Supplementation of precursors can boost production. For example, adding 30 mg/L ferulic acid to S. cerevisiae resulted in 762.0 ± 59.2 μg/L of this compound. Supplementing with 30 mg/L caffeic acid yielded 497.6 ± 35.7 μg/L of this compound. nih.govacs.org

Methionine supplementation to S. cerevisiae strains increased this compound yield to 2.2 ± 0.13 mg/L (2125.7 μg/L), representing a 1.6-fold improvement, by enhancing the methylation efficiency of AtCOMT and increasing caffeic acid and ferulic acid levels. nih.govacs.org

Dynamic Pathway Modeling: Kinetic ensemble models have been developed for curcuminoid pathways in Pseudomonas putida to understand pathway fluxes, predict intermediate concentrations, and identify limiting steps. These models guide the design of production strains by optimizing gene expression levels. For instance, high relative expression of c3h, curs2, and dcs and low relative expression of tal, comt, ccoaomt, and 4cl4 were found to be optimal for this compound production from tyrosine, leading to a 4.1-fold increase in production efficiency and the highest reported yield from tyrosine to date (10.8 ± 1.8% of the maximum theoretical yield). biorxiv.orgresearchgate.net

Data Tables:

The following tables summarize key research findings related to this compound production in engineered microbial systems, highlighting the impact of metabolic flux optimization strategies.

Table 1: this compound Production in Engineered Saccharomyces cerevisiae Strains

Strain/ConditionPrecursor SupplementationThis compound TiterNotesSource
JI1 strain30 mg/L Ferulic Acid762.0 ± 59.2 μg/LProduced in YNB minimal medium nih.govacs.org
JI2 strain30 mg/L Caffeic Acid497.6 ± 35.7 μg/LProduced in YNB minimal medium nih.govacs.org
JQ2 strain20 g/L Glucose861.9 ± 113.4 μg/LCodon-optimized PaHpaB improved production 3-fold nih.govacs.org
JQ4 strain20 g/L Glucose2.4 ± 0.1 mg/LDe novo biosynthesis nih.gov
JQ4 strain20 g/L Glucose + 100 mg/L Methionine4.2 mg/L (2125.7 μg/L)1.6-fold improvement with methionine nih.govacs.org
QL158 strainN/A310.6 ± 18.4 mg/L p-coumaric acidOptimized for p-coumaric acid overproduction nih.govacs.org

Table 2: this compound Production in Engineered Escherichia coli Strains

Strategy/ConditionPrecursor SupplementationThis compound TiterNotesSource
Optimized Module 1 (Tyrosine to Ferulic Acid)Tyrosine1325.1 μM Ferulic AcidHighest ferulic acid titer reported frontiersin.org
Optimized Module 2 (Ferulic Acid to this compound)Ferulic Acid1529.5 μM (563.4 mg/L)59.4% increase, highest reported this compound concentration frontiersin.org
Mono-culture (full pathway)TyrosineIncreased production compared to previous CCoAOMT pathway frontiersin.org
Co-culture (two E. coli strains)Tyrosine125.8 μM Total Curcuminoids6.6 times increase over mono-culture frontiersin.org
Biofilm system8 mM Ferulic Acid2.2 fg·cell⁻¹ (specific production)Up to 10-fold higher specific production than planktonic cells mdpi.comresearchgate.net
De novo productionGlucose3.8 mg/L researchgate.net

Table 3: this compound Production from Tyrosine in Pseudomonas putida

StrainSubstrateThis compound Yield (% of Max Theoretical)NotesSource
Tyr21 mM Tyrosine2.7 ± 0.2%Highest yield from tyrosine in P. putida biorxiv.orgresearchgate.net
Optimized strainTyrosine10.8 ± 1.8%4.1-fold increase in production efficiency, highest reported yield from tyrosine to date biorxiv.orgresearchgate.net

Mechanistic Investigations of Curcumin Bioactivity at the Molecular and Cellular Level Preclinical Focus

Oxidative Stress Modulation Mechanisms

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, is implicated in numerous chronic diseases. Curcumin (B1669340) exerts its antioxidant effects through direct scavenging of free radicals and by modulating endogenous antioxidant systems.

Direct Free Radical Scavenging and Antioxidant Potential

This compound demonstrates robust direct free radical scavenging activity, effectively neutralizing various reactive species. Its unique conjugated structure, featuring two phenolic sites, enables it to act as a potent radical-trapping and chain-breaking antioxidant. mdpi.commedcraveonline.commdpi.com Preclinical studies have shown this compound to be effective against a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide (B77818) anion radicals (O₂⁻), hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), nitric oxide (NO), peroxynitrite (ONOO⁻), and peroxyl radicals (ROO•). mdpi.commedcraveonline.commdpi.comnih.govmedcraveonline.com This direct scavenging capability contributes to its ability to inhibit lipid peroxidation and peroxide-induced DNA damage. mdpi.comnih.gov Furthermore, this compound has been observed to chelate heavy metals, which can otherwise catalyze the formation of harmful free radicals. mdpi.com Its antioxidant potential has been reported to be comparable to that of established antioxidants like vitamin C and vitamin E. nih.gov

Regulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Glutathione (B108866), Catalase, Heme Oxygenase-1, NADPH Quinone Dehydrogenase)

Beyond direct scavenging, this compound significantly enhances the activity and expression of the body's intrinsic antioxidant enzyme systems. It upregulates enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), glutathione reductase (GR), glutathione S-transferase (GST), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.commdpi.commedcraveonline.comfrontiersin.orgplos.orgmdpi.comresearchgate.netfrontiersin.orgmdpi.com For instance, studies on RAW264.7 cells treated with this compound demonstrated increased activity of CAT, SOD, and glutathione peroxidase. plos.org In a rat model of quinolinic acid-induced neurotoxicity, this compound treatment led to a significant increase in SOD and CAT activities. mdpi.com this compound also plays a role in boosting intracellular glutathione (GSH) levels, a critical non-enzymatic antioxidant. nih.govmdpi.comresearchgate.netfrontiersin.org The ability of this compound to enhance the expression of HO-1 and NQO1 at the mRNA level further underscores its influence on these protective systems. mdpi.comnih.gov

Table 1: Effects of this compound on Endogenous Antioxidant Enzymes (Preclinical Studies)

Enzyme/MoleculeEffect of this compoundReference
Superoxide Dismutase (SOD)Increased activity mdpi.complos.orgmdpi.comfrontiersin.org
Catalase (CAT)Increased activity plos.orgmdpi.comfrontiersin.org
Glutathione (GSH)Increased levels nih.govmdpi.comresearchgate.netfrontiersin.org
Glutathione Peroxidase (GPx)Increased activity mdpi.complos.orgmdpi.com
Glutathione Reductase (GR)Increased activity mdpi.com
Glutathione S-Transferase (GST)Increased activity medcraveonline.commdpi.com
Heme Oxygenase-1 (HO-1)Increased expression/activity mdpi.complos.orgmdpi.comresearchgate.netmdpi.comnih.govnih.govfrontiersin.org
NAD(P)H Quinone Dehydrogenase (NQO1)Increased expression/activity mdpi.commdpi.commdpi.comnih.govnih.gov
γ-Glutamylcysteine Ligase (γ-GCL)Increased activity plos.orgmdpi.comresearchgate.net

Crosstalk with Redox-Sensitive Signaling Pathways (e.g., Keap1-Nrf2/ARE Pathway)

A pivotal mechanism by which this compound modulates oxidative stress is through its interaction with the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This compound activates the Nrf2 pathway by disrupting the association between Nrf2 and its cytoplasmic repressor, Keap1. mdpi.comfrontiersin.orgplos.orgresearchgate.netmdpi.comnih.govfrontiersin.orgnih.govresearchgate.net This dissociation allows Nrf2 to translocate into the nucleus, where it binds to specific ARE sequences located in the promoter regions of various cytoprotective genes. mdpi.complos.orgmdpi.comnih.govnih.govresearchgate.net The activation of the Nrf2/ARE pathway by this compound leads to the transcriptional upregulation of a battery of antioxidant and detoxification enzymes, including HO-1, NQO1, and enzymes involved in glutathione synthesis (e.g., GCL, GPx, catalase, GST). mdpi.complos.orgmdpi.commdpi.comnih.govnih.govfrontiersin.org This indirect antioxidant action is a key aspect of this compound's ability to maintain cellular redox homeostasis. frontiersin.org Furthermore, Nrf2 is known to be a potent inhibitor of NF-κB signaling, illustrating a significant crosstalk between these two crucial pathways in regulating cellular responses to oxidative stress and inflammation. frontiersin.orgoaepublish.com

Anti-Inflammatory Signaling Mechanisms

Chronic inflammation is a fundamental process underlying many diseases. This compound exhibits potent anti-inflammatory effects by modulating various molecular targets and signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-Inflammatory Transcription Factors (e.g., NF-κB, AP-1, STAT3)

This compound is a well-documented inhibitor of several key pro-inflammatory transcription factors. A primary target is nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. mdpi.comfrontiersin.orgnih.govoaepublish.comtandfonline.comwjgnet.comnih.govsci-hub.sebioline.org.brnih.govnih.govnih.govwjgnet.comresearchgate.netmdpi.compreprints.org this compound prevents NF-κB activation by inhibiting the degradation of its inhibitory subunit, IκBα, and subsequently blocking the nuclear translocation of the active p65 subunit. frontiersin.orgnih.govwjgnet.commdpi.com This suppression leads to a reduction in the expression of numerous NF-κB-regulated pro-inflammatory genes and proteins, including cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1β, IL-6, IL-2, IL-8, and IL-12, as well as cyclooxygenase-2 (COX-2) and matrix metallopeptidase-9 (MMP-9). mdpi.comnih.govwjgnet.comresearchgate.netmdpi.com

Another significant target is activator protein-1 (AP-1). This compound has been shown to downregulate AP-1, a transcription factor involved in regulating genes associated with cell proliferation, anti-apoptotic processes, and inflammation. mdpi.comtandfonline.comsci-hub.senih.govmdpi.compreprints.orgmm-encapsulation.com

Furthermore, this compound modulates the signal transducer and activator of transcription 3 (STAT3) pathway. It inhibits STAT3 phosphorylation and its subsequent nuclear translocation, thereby disrupting oncogenic signaling and contributing to its anti-inflammatory actions. mdpi.comtandfonline.comwjgnet.comsci-hub.senih.govnih.govresearchgate.netmdpi.compreprints.org STAT3 is a critical component of several signaling pathways that regulate oncogenes and mediate the transduction of pro-inflammatory cytokines and growth factors. mdpi.com

Modulation of Inflammatory Enzyme Activities (e.g., Cyclooxygenase-2, Lipoxygenase, Inducible Nitric Oxide Synthase, Phospholipase A2)

This compound modulates the activity of several enzymes central to the inflammatory response. It inhibits the activity and expression of cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. wjgnet.combioline.org.brnih.govnih.govwjgnet.commdpi.comfishersci.nomdpi.comnih.gov COX-2 is typically induced by inflammatory stimuli and is often overexpressed in inflamed and neoplastic tissues. nih.gov

In addition, this compound suppresses lipoxygenase (LOX) activity, particularly 5-LOX, which is involved in the biosynthesis of pro-inflammatory leukotrienes. wjgnet.combioline.org.brnih.govnih.govwjgnet.comfishersci.nomdpi.comnih.gov Preclinical studies indicate that this compound reduces the formation of leukotrienes such as LTB₄ and LTC₄. mdpi.com

This compound also inhibits inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key mediator in inflammation. wjgnet.comnih.govnih.govwjgnet.comnih.gov The inhibition of iNOS by this compound is often linked to its ability to suppress NF-κB activation. wjgnet.comwjgnet.com

Lastly, this compound has been shown to inhibit phospholipase A2 (PLA2), including cytosolic PLA2 (cPLA2). wjgnet.comnih.govmdpi.com PLA2 plays a crucial role in releasing arachidonic acid from cell membranes, which is then metabolized by COX and LOX enzymes into various inflammatory mediators. wjgnet.combioline.org.brnih.govwjgnet.commdpi.com

Regulation of Pro- and Anti-Inflammatory Cytokine and Chemokine Production

This compound exerts significant anti-inflammatory effects by modulating the production of various cytokines and chemokines. It has been consistently shown to suppress the release of key pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) researchgate.netnih.govnih.govmdpi.comcaldic.com. This inhibitory action is largely mediated through the suppression of crucial signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including JNK, p38 MAPK, and ERK researchgate.netnih.govnih.govcaldic.com. For example, in TNF-α-treated HaCaT cells, this compound effectively inhibited the expression of TNF-α-induced IL-1β, IL-6, and TNF-α by suppressing NF-κB and MAPK pathways researchgate.net. Similarly, in lipopolysaccharide (LPS)-induced BV-2 microglial cells, this compound significantly reduced TNF-α and IL-1β levels mdpi.com.

Conversely, this compound can enhance the production of anti-inflammatory cytokines, such as interleukin-4 (IL-4) and interleukin-10 (IL-10) nih.govmdpi.comcaldic.comcambridge.org. In LPS-stimulated BV-2 microglial cells, this compound effectively upregulated IL-10 and enhanced IL-4 production, concomitant with a reduction in pro-inflammatory factors mdpi.com. In ex vivo cultured mucosal biopsies from pediatric patients with active inflammatory bowel disease (IBD), this compound notably increased IL-10 expression while simultaneously reducing IL-1β production cambridge.org. This compound's influence extends to chemokines, where it inhibits the production of monocyte chemoattractant protein-1 (MCP-1) and macrophage inhibitory protein (MIP) nih.gov. For instance, this compound pre-treatment attenuated LPS-induced expression of MCP-1 in vascular smooth muscle cells in a dose-dependent manner nih.gov.

Table 1: this compound's Modulation of Cytokines and Chemokines in Preclinical Models

Target Cytokine/ChemokineEffect of this compoundInvolved Pathway(s)Cell/Model System (Examples)
IL-1βDecreased productionNF-κB, MAPK, p38 MAPKTNF-α-treated HaCaT cells, LPS-induced BV-2 cells, IBD mucosal biopsies
IL-6Decreased productionNF-κB, MAPKTNF-α-treated HaCaT cells, LPS-induced BV-2 cells
TNF-αDecreased productionNF-κB, MAPKTNF-α-treated HaCaT cells, LPS-induced BV-2 cells
IL-4Increased productionJAK/STAT/SOCSLPS-induced BV-2 microglial cells
IL-10Increased productionJAK/STAT/SOCSLPS-induced BV-2 microglial cells, IBD mucosal biopsies
MCP-1Decreased productionNF-κBHuman umbilical vein endothelial cells (HUVEC), vascular smooth muscle cells (VSMCs)
MIPDecreased production(Not specified in sources)(Not specified in sources)

Activation of Anti-Inflammatory Receptors and Pathways

This compound's anti-inflammatory properties are also mediated through its interaction with specific anti-inflammatory receptors and the inhibition of pro-inflammatory pathways. A key receptor implicated in this compound's anti-inflammatory effects is Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) nih.govnih.govwjgnet.commdpi.com. PPAR-γ, a member of the nuclear receptor superfamily, forms heterodimers with the retinoid X receptor upon ligand binding and subsequently binds to a peroxisome proliferation response element (PPRE) to regulate gene transcription nih.gov. Preclinical studies suggest that this compound's beneficial effects are mediated by the upregulation and activation of PPAR-γ nih.govnih.govwjgnet.com. This activation can lead to the suppression of inflammatory cytokine release and the inhibition of NF-κB, a major pro-inflammatory mediator nih.govwjgnet.com. Immunohistochemical staining of RAW 264.7 cells demonstrated increased nuclear PPAR-γ staining in cells pretreated with this compound, indicating its role in upregulating this receptor nih.gov.

Furthermore, this compound has been shown to inhibit Toll-like Receptor 4 (TLR4) signaling, a crucial pathway involved in initiating inflammatory responses nih.govmdpi.comresearchgate.net. TLR4 plays a key role in modulating immune responses and stimulating the production of inflammatory chemokines and cytokines researchgate.net. This compound can directly bind to TLRs and downregulate associated signaling pathways, including Mitogen-Activated Protein Kinases (MAPKs), Activator Protein 1 (AP-1), and NF-κB, thereby reducing the generation of inflammatory mediators mdpi.com. By inhibiting the NF-κB pathway, this compound can also directly restrain the assembly or inhibit the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, which is implicated in various inflammatory diseases mdpi.com.

Table 2: this compound's Activation/Inhibition of Anti-Inflammatory Receptors and Pathways

Receptor/PathwayEffect of this compoundMechanism/OutcomeCell/Model System (Examples)
PPAR-γActivation/UpregulationLeads to suppression of inflammatory cytokine release, inhibits NF-κBRAW 264.7 cells, various preclinical models
Toll-like Receptor 4 (TLR4)InhibitionDownregulates MAPKs, AP-1, NF-κB; reduces inflammatory mediator generationPreclinical studies, various inflammatory models
NF-κBInhibitionBlocks IKK-complex, reduces transcription of pro-inflammatory genesVarious cancer and inflammatory cell lines
NLRP3 inflammasomeInhibitionVia NF-κB pathway(Not specified in sources)

Anticancer Mechanisms in in vitro and Preclinical Models

This compound exhibits potent anticancer activities across various in vitro and preclinical models, primarily through its ability to modulate multiple cellular signaling pathways involved in tumor growth, survival, and metastasis mdpi.comresearchgate.netmdpi.commdpi.comnih.gov.

Cell Proliferation Inhibition and Cell Cycle Arrest Induction

This compound significantly inhibits the proliferation of diverse cancer cell lines, with observed IC50 values often in the micromolar range researchgate.netnih.gov. This antiproliferative effect is frequently linked to the induction of cell cycle arrest at specific phases, most commonly the G2/M phase, but also the G1/G0 phase mdpi.comresearchgate.netnih.govspandidos-publications.comresearchgate.net. For instance, in human breast cancer cell lines (T47D, MCF7, MDA-MB-231, MDA-MB-468), this compound induced G2/M phase arrest researchgate.netnih.gov. In glioblastoma (GBM) cells, this compound promotes cell cycle arrest in the G2/M phase prior to cell apoptosis mdpi.com.

The mechanisms underlying cell cycle arrest involve the modulation of key regulatory proteins. This compound has been shown to decrease the expression of cell division cycle 25 (CDC25) and CDC2 proteins, while increasing the expression of p21, a cyclin-dependent kinase (CDK) inhibitor researchgate.netnih.gov. It can also upregulate other CDK inhibitors like p16 and p27, and concurrently inhibit the activity of CDKs such as CDK2, CDK4, Cyclin D1, B, and E researchgate.net. In colorectal cancer cells (HCT116, HCT15, DLD-1), this compound inhibited CDK2 kinase activity and induced G1 cell cycle arrest researchgate.net. The inhibition of pathways like PI3K/Akt/mTOR also contributes to G2/M phase arrest mdpi.comresearchgate.netmdpi.comnih.govijbs.com.

Table 3: this compound's Effect on Cell Proliferation and Cell Cycle Arrest

Cancer Type/Cell Line (Examples)Effect on ProliferationCell Cycle Phase ArrestKey Molecular Targets/Pathways
Breast Cancer (T47D, MCF7, MDA-MB-231, MDA-MB-468)Significant inhibition (micromolar IC50)G2/M phase↓ CDC25, ↓ CDC2, ↑ p21, ↓ Akt/mTOR phosphorylation
Glioblastoma (GBM) cellsInhibitionG2/M phaseModulation of Rb, p53, MAPK, P13K/Akt, JAK/STAT, Shh, NF-κB pathways
Colorectal Cancer (HCT116, HCT15, DLD-1)InhibitionG1 phase, G2/M phase↓ CDK2 activity, ↑ p16, p21, p27, ↓ CDK4, Cyclin D1, B, E
Non-Small Cell Lung Cancer (NSCLC)Inhibition(Not specified)Wnt/β-catenin pathway, Akt/mTOR downregulation
Prostate Cancer (LnCaP, C4-2B)InhibitionCell cycle arrestDownregulation of PI3K/Akt pathway

Apoptosis Induction Pathways (e.g., Caspase Activation, Bcl-2/Bax Modulation, p53 Pathway)

This compound is a potent inducer of apoptosis in various cancer cell types, acting through multiple intrinsic and extrinsic pathways researchgate.netnih.govcaldic.comcambridge.orgnih.govwjgnet.commdpi.commdpi.comnih.govijbs.commdpi.commdpi.comresearchgate.net. A central mechanism involves the activation of caspases, particularly caspase-3 and caspase-9, which are key executioners of programmed cell death researchgate.netnih.govijbs.commdpi.com. This activation is often accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP) ijbs.commdpi.com.

Modulation of the Bcl-2 family of proteins is another critical pathway. This compound consistently decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously increasing the expression of pro-apoptotic proteins such as Bax mdpi.comresearchgate.netnih.govijbs.commdpi.commdpi.com. This shift in the Bcl-2/Bax ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome-c into the cytoplasm and subsequent caspase activation mdpi.comresearchgate.netnih.govijbs.commdpi.com.

The p53 pathway is also significantly impacted by this compound. This compound can upregulate the expression of p53, p21, and ING4, thereby inducing cell cycle arrest and apoptosis mdpi.commdpi.commdpi.comnih.govtandfonline.com. It can induce p53 activity by upregulating p21Waf/Cip1 and ING4 protein expression mdpi.com. This compound may induce p53 phosphorylation on serine 15, which increases the accumulation of this protein in cancer cells nih.govtandfonline.com. Furthermore, this compound can activate p53 in a transcription-dependent manner by enhancing the expression of pro-apoptotic genes like Bax, Noxa, and Puma mdpi.com. Interestingly, this compound can also induce apoptosis in a p53-independent manner, particularly in cells lacking functional p53, by downregulating pro-survival proteins like Bcl-2 mdpi.comnih.govtandfonline.com. The PI3K/Akt/mTOR pathway, a survival pathway often activated in cancer, is frequently downregulated by this compound, which in turn facilitates apoptosis mdpi.comresearchgate.netmdpi.comnih.govijbs.comnih.gov.

Table 4: this compound's Apoptosis Induction Pathways

Pathway/MechanismKey Molecular ChangesOutcomeCancer Type/Cell Line (Examples)
Caspase Activation↑ Caspase-3, ↑ Caspase-9, PARP cleavageApoptosis inductionBreast cancer, renal cell carcinoma, ovarian cancer, retinoblastoma, lung adenocarcinoma, glioma
Bcl-2/Bax Modulation↓ Bcl-2, ↓ Bcl-xL, ↑ Bax, ↑ Bax/Bcl-2 ratioMitochondrial depolarization, cytochrome-c release, apoptosisBreast cancer, glioblastoma, renal cell carcinoma, ovarian cancer, lung adenocarcinoma, colorectal cancer
p53 Pathway↑ p53, ↑ p21, ↑ ING4, p53 phosphorylation (Ser15)Cell cycle arrest, apoptosisGlioblastoma, breast cancer, multiple myeloma, colorectal cancer
PI3K/Akt/mTOR Inhibition↓ PI3K, ↓ Akt, ↓ mTOR phosphorylationFacilitates apoptosis, G2/M arrestBreast cancer, glioblastoma, renal cell carcinoma, ovarian cancer, NSCLC, prostate cancer

Autophagy Modulation in Cancer Cells

This compound's role in autophagy modulation in cancer cells is complex and context-dependent, often contributing to cell death mdpi.commdpi.comnih.govijbs.comfrontiersin.orgjst.go.jp. In many preclinical studies, this compound has been shown to induce autophagy, which can contribute to its anti-tumor effects mdpi.comnih.govijbs.comfrontiersin.orgjst.go.jp. For instance, in human ovarian cancer cells, lung cancer cells (A549), and human melanoma cells, this compound induces protective autophagy by inhibiting the Akt/mTOR/p70S6K pathway mdpi.comfrontiersin.orgjst.go.jp. Inhibition of PI3K and AKT, which regulate mTOR expression, is a feasible strategy to induce autophagy-cell death in glioblastoma cells mdpi.com. This compound also activates the ERK1/2 pathway to induce autophagy in malignant glioma cells frontiersin.org.

Evidence suggests that this compound can upregulate autophagy-related molecules such as Beclin-1 and LC3-II (conversion of LC3-I to LC3-II) nih.govfrontiersin.orgjst.go.jp. In HCT116 and SW620 colon cancer cells, this compound promotes autophagy by reducing YAP and P62 and enhancing LC3-II frontiersin.org. The induction of reactive oxygen species (ROS) by this compound can also activate autophagy, as seen in SiHa cells and HCT116 cells, where it upregulates p53 and Beclin-1 frontiersin.org. In some contexts, the induction of autophagy by this compound can enhance apoptosis, as observed in gastric cancer cells where inhibition of autophagy by 3-methyladenine (B1666300) (3-MA) led to enhanced this compound-induced cell apoptosis nih.gov.

Table 5: this compound's Autophagy Modulation in Cancer Cells

Cancer Type/Cell Line (Examples)Effect on AutophagyKey Molecular Targets/PathwaysOutcome/Context
Ovarian Cancer Cells, Lung Cancer Cells (A549), Melanoma CellsInductionAkt/mTOR/p70S6K pathway inhibitionProtective autophagy leading to cell death
Glioblastoma CellsInductionPI3K/AKT/mTOR inhibition, ERK1/2 activationInduces autophagy-cell death
Colon Cancer Cells (HCT116, SW620)Promotion↓ YAP, ↓ P62, ↑ LC3-II, ↑ Beclin-1, ↑ p53 (via ROS)Promotes autophagy and inhibits proliferation
Gastric Cancer CellsPromotion↑ LC3-II, upregulation of autophagy-related proteinsInhibition of autophagy enhances this compound-induced apoptosis

Inhibition of Cancer Cell Migration, Invasion, and Metastasis (e.g., Matrix Metalloproteinase-9)

This compound demonstrates significant inhibitory effects on cancer cell migration, invasion, and metastasis in various preclinical models mdpi.commdpi.comresearchgate.netfrontiersin.orgspandidos-publications.com. A primary mechanism involves the downregulation of Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial enzymes that degrade the extracellular matrix, thereby facilitating tumor cell invasion and metastasis mdpi.comresearchgate.netfrontiersin.orgspandidos-publications.com.

In human lung cancer cells (A549, 801D, CL1-5), this compound reduces migration and invasion through the inhibition of MMP-2 and MMP-9, as well as Vascular Endothelial Growth Factor (VEGF) mdpi.comresearchgate.netfrontiersin.org. The underlying molecular mechanisms include the inhibition of the Rac1/PAK1 signaling pathway frontiersin.org. This compound also inhibits the invasion and metastasis of human lung adenocarcinoma cells by activating the tumor suppressor DnaJ-like heat shock protein 40 (HLJ1) via the JNK/JunD pathway and by modulating E-cadherin expression frontiersin.org.

In human liver adenocarcinoma cells (SK-Hep-1), this compound inhibited vasculogenic mimicry, decreased cell migration, and reduced MMP-9 production by down-regulating the Akt and STAT3 signaling pathways frontiersin.org. In endometrial carcinoma (EC) cell lines, this compound inhibited migration and invasion by decreasing the expression and activity of MMP-2 and MMP-9 through the regulation of the ERK signaling pathway spandidos-publications.com. Furthermore, in colon cancer cells (LoVo and SW480), this compound suppressed adhesion and invasion by inhibiting NF-κB activation and IKK activity, leading to the downregulation of uPA and MMP9 expression nih.gov. This compound also reduces the expression of metastasis-associated genes mdpi.comresearchgate.net.

Table 6: this compound's Inhibition of Cancer Cell Migration, Invasion, and Metastasis

Cancer Type/Cell Line (Examples)Effect on Migration/Invasion/MetastasisKey Molecular Targets/Pathways
Lung Cancer (A549, 801D, CL1-5)Inhibits migration, invasion, metastasis↓ MMP-2, ↓ MMP-9, ↓ VEGF, Rac1/PAK1 inhibition, JNK/JunD pathway, E-cadherin modulation
Liver Adenocarcinoma (SK-Hep-1)Inhibits vasculogenic mimicry, migration, MMP-9 production↓ Akt, ↓ STAT3 signaling pathways
Endometrial Carcinoma (EC) cellsInhibits migration, invasion↓ MMP-2, ↓ MMP-9, ↓ phosphorylated ERK1/2
Colon Cancer (LoVo, SW480)Inhibits adhesion, invasion↓ NF-κB, ↓ IKK activity, ↓ uPA, ↓ MMP9
Glioma cellsInhibits invasion↓ MMP-1, ↓ MMP-3, ↓ MMP-9, ↓ MMP-14 mRNA expression
Head and Neck Squamous Carcinoma cellsInhibits invasion↓ MMP-9, ↓ Bcl-2, ↓ cyclin D1, ↓ IL-6, ↓ COX-2
Prostate CancerInhibits invasion↓ MMP-2, ↓ MMP-9

Angiogenesis Inhibition Mechanisms (e.g., Vascular Endothelial Growth Factor Modulation)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties in preclinical models, primarily by modulating Vascular Endothelial Growth Factor (VEGF) and its associated signaling pathways. This compound can suppress tumor angiogenesis in vivo by downregulating VEGF expression nih.govijbs.com. This effect is often linked to the inhibition of key signaling pathways, such as the JAK/STAT pathway, which, when suppressed by this compound, leads to the downregulation of VEGF nih.govijbs.com. Additionally, this compound may reduce VEGF signaling by inhibiting aldose-reductase, which prevents sorbitol formation and subsequently decreases advanced glycated end-products (AGEs) concentration mdpi.com. Downregulation of neuropilin-1 (Nrp-1), a co-receptor for VEGFR2, has also been suggested as a mechanism by which this compound reduces VEGF expression and its downstream pathways, including ERK2 in the MAPK pathway frontiersin.org.

Effects on Cancer Stemness and Chemoresistance

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by self-renewal capabilities, differentiation potential, and resistance to conventional therapies, contributing to tumor recurrence and metastasis researchgate.netiiarjournals.org. This compound has shown promising effects in targeting CSCs and overcoming chemoresistance in various cancer models.

This compound targets CSCs by modulating critical signaling pathways involved in their growth and survival, including Wnt/β-catenin, Sonic Hedgehog, PI3K/Akt/mTOR, and Notch pathways researchgate.netiiarjournals.org. It has been shown to reduce the expression of stem cell markers such as CD44, CD133, and ALDH researchgate.net. Furthermore, this compound can suppress the release of cytokines like interleukin (IL)-6, IL-8, and IL-1, which are known to stimulate CSCs iiarjournals.org. For instance, this compound inhibited IL-6 secretion from human pro-monocytic U937 cells in a dose-dependent manner iiarjournals.org.

In the context of chemoresistance, this compound has been reported to reverse drug resistance through various mechanisms. It can downregulate the multidrug resistance mutation 1 (MDR-1) gene in paclitaxel-resistant cells mdpi.com. In colorectal cancer, this compound reverses cisplatin (B142131) resistance by acting on long non-coding RNAs, specifically by decreasing the expression of LncRNA KCNQ1OT1, which impairs the miR-497/Bcl-2 axis nih.gov. This compound also suppresses P-glycoprotein to reduce the efflux of chemotherapeutic drugs, thereby increasing their intracellular concentration and enhancing chemosensitivity mdpi.com. Studies have shown that this compound can synergize with chemotherapeutic agents like doxorubicin, paclitaxel, and 5-fluorouracil (B62378) to enhance their therapeutic efficacy by targeting various molecules and regulating key signaling pathways involved in chemoresistance mdpi.com.

Interplay with Key Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, JAK/STAT, MAPK, Wnt/β-catenin, Epidermal Growth Factor Receptor)

This compound's anticancer activity is largely attributed to its ability to modulate multiple oncogenic signaling pathways that are aberrantly activated in cancer.

PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival, proliferation, and apoptosis. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cells, leading to apoptosis and inhibition of proliferation ijbs.commdpi.comuece.brfrontiersin.org. For example, this compound's apoptotic and autophagic effects in breast cancer cells are hypothesized to be mediated by blocking the PI3K/Akt signaling pathway uece.br. In glioblastoma, this compound suppresses the phosphorylation of Akt protein, leading to a decrease in tumor size in preclinical models frontiersin.orgmdpi.com.

JAK/STAT Pathway : The JAK/STAT pathway plays a vital role in cytokine-mediated immune responses and is often dysregulated in cancers, contributing to proliferation, apoptosis resistance, metastasis, and chemoresistance ijbs.comnih.gov. This compound effectively inhibits the JAK/STAT pathway by reducing the phosphorylation of JAK1, STAT1, and STAT3 nih.govijbs.comnih.gov. This deactivation leads to the downregulation of downstream targets like VEGF, Bcl-xL, and cyclin D1, suppressing cell proliferation, invasion, and metastasis nih.govijbs.comnih.gov.

MAPK Pathway : The mitogen-activated protein kinase (MAPK) cascade regulates various cellular processes, including proliferation, differentiation, and apoptosis frontiersin.org. This compound modulates the MAPK pathway, with observed effects varying depending on the cancer type. It can inhibit the phosphorylation of ERK1/2 and EGFR, suppressing ERK activity in breast cancer cells mdpi.comfrontiersin.org. In some contexts, this compound has been shown to induce apoptosis by activating JNK and p38 MAPK pathways, while in others, it reduces the expression levels of JNK, MAPK p38, and ERK nih.govspandidos-publications.com.

Wnt/β-catenin Pathway : This pathway is critical for cell proliferation, differentiation, and stem cell self-renewal, and its aberrant activation is linked to various cancers researchgate.netfrontiersin.org. This compound has been shown to inhibit the Wnt/β-catenin pathway by significantly decreasing the expression levels of β-catenin, cyclin D1, and c-Myc frontiersin.org. It can also activate the Wnt/β-catenin signaling pathway by inhibiting the expression of GSK-3β in some contexts, such as Parkinson's disease models frontiersin.orgfrontiersin.org.

Epidermal Growth Factor Receptor (EGFR) : EGFR overexpression is common in many cancers and is associated with tumor progression and drug resistance mdpi.comuece.br. This compound interferes with EGFR signaling by inhibiting its phosphorylation and downregulating its expression mdpi.comuece.brnih.govheraldopenaccess.us. This inhibition can prevent cellular proliferation and induce apoptosis, as observed in triple-negative breast cancer cells mdpi.com. Cur

Epigenetic Modifications and Gene Expression Regulation in Cancer (e.g., DNA Demethylation, Histone Acetyltransferase Modulation, non-coding RNA Modulation)

This compound's anticancer effects also extend to epigenetic modifications and the regulation of gene expression, offering another layer of therapeutic potential.

DNA Demethylation : this compound acts as a DNA hypomethylating agent by inhibiting DNA methyltransferases (DNMTs) mdpi.comstem-art.com. This can lead to the re-expression of epigenetically silenced tumor suppressor genes. Studies have shown that this compound treatment can result in methylation changes at selected, partially methylated loci stem-art.com.

Histone Acetyltransferase (HAT) Modulation : Histone acetylation and deacetylation are crucial epigenetic modifications influencing gene expression nih.gov. This compound has been identified as a selective HAT inhibitor, particularly targeting p300/CBP, which are often implicated in cancer cell growth researchgate.net. This compound can promote the proteasome-dependent degradation of p300 and inhibit its acetyltransferase activity, leading to a global decrease in histone acetylation and modulation of gene transcription researchgate.net. It can also re-establish the balance between HAT and histone deacetylase (HDAC) activities mdpi.com.

Non-coding RNA (ncRNA) Modulation : this compound regulates the expression of various non-coding RNAs, including microRNAs (miRNAs), which play significant roles in cancer pathogenesis ijbs.comfrontiersin.orgplos.org. This compound can selectively upregulate tumor-suppressive miRNAs while downregulating oncogenic miRNAs, thereby arresting cancer progression ijbs.comnih.gov. For example, this compound has been shown to increase the expression of miR-143 via hypomethylation and miR-98, which downregulates targets like LIN28A, MMP-2, and MMP-9, inhibiting lung cancer cell invasion and migration nih.gov. In prostate cancer and melanoma cells, a this compound analog, EF24, was found to inhibit miR-21 expression and enhance the expression of miR-21 target genes, PTEN and PDCD4, contributing to its anticancer activity plos.org.

Table 1: this compound's Effects on Key Oncogenic Signaling Pathways and Epigenetic Modifiers

Pathway/ModifierEffect of this compoundKey Mechanisms/TargetsObserved Outcomes (Preclinical)References
PI3K/Akt/mTORInhibitionSuppresses Akt phosphorylationReduced proliferation, induced apoptosis, decreased tumor size mdpi.comuece.brfrontiersin.orgmdpi.com
JAK/STATDeactivationReduces phosphorylation of JAK1, STAT1, STAT3; downregulates IL-6Suppressed proliferation, invasion, metastasis, angiogenesis (via VEGF) nih.govijbs.comnih.gov
MAPK (ERK, JNK, p38)ModulationInhibits ERK1/2, EGFR phosphorylation; activates JNK/p38 (context-dependent)Inhibited proliferation, induced apoptosis, reduced invasion nih.govmdpi.comfrontiersin.orgfrontiersin.orgspandidos-publications.com
Wnt/β-cateninInhibitionDecreases β-catenin, cyclin D1, c-Myc expression; inhibits GSK-3βHindered cancer cell development, regulated stem cell function researchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org
EGFRDownregulation/InhibitionInhibits EGFR phosphorylation, expressionPrevented proliferation, induced apoptosis, reversed chemoresistance mdpi.comuece.brnih.govheraldopenaccess.us
DNA MethyltransferasesInhibitionActs as DNA hypomethylating agentRe-expression of tumor suppressor genes mdpi.comstem-art.com
Histone Acetyltransferases (HATs)InhibitionPromotes p300/CBP degradation, inhibits HAT activityDecreased histone acetylation, modulated gene transcription mdpi.comresearchgate.net
Non-coding RNAs (miRNAs)ModulationUpregulates tumor-suppressive miRNAs (e.g., miR-143, miR-98); downregulates oncogenic miRNAs (e.g., miR-21)Inhibited invasion, migration, enhanced chemosensitivity nih.govijbs.comnih.govplos.org

Neuroprotective Mechanisms in in vitro and Preclinical Models

This compound also exhibits significant neuroprotective properties, which are largely attributed to its antioxidant and anti-inflammatory activities, as well as its ability to modulate specific cellular pathways in neuronal and glial cells.

Attenuation of Oxidative Damage in Neuronal and Glial Cells

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a critical role in the pathogenesis of various neurodegenerative diseases frontiersin.orgfrontiersin.org. This compound acts as a potent antioxidant, scavenging free radicals and enhancing endogenous antioxidant defense systems.

Direct ROS Scavenging : this compound directly scavenges free radicals and attenuates lipid peroxidation, thereby counteracting oxidative stress-induced damage in neuronal and glial cells mdpi.comfrontiersin.orgtandfonline.com.

Upregulation of Antioxidant Enzymes : this compound upregulates the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) mdpi.comtandfonline.comjnmjournal.orgscielo.br. For instance, chronic administration of this compound in rats significantly reduced cerebral lipid peroxidation and increased SOD, GPx, and Na+/K+-ATPase levels in various brain regions scielo.br.

Nrf2 Pathway Activation : this compound activates the Nrf2 signaling pathway, a master regulator of cellular defense against oxidative stress, leading to enhanced expression of antioxidant response elements and protective enzymes like heme oxygenase-1 (HO-1) in astrocytes and neurons mdpi.comtandfonline.comnih.gov.

Mitochondrial Protection : this compound inhibits mitochondrial damage induced by oxidative stress in neuronal cells. It can alleviate hydrogen peroxide (H2O2)-induced alterations in mitochondrial fission and fusion proteins (Drp1 and Mfn2), preventing intracellular ROS increment and mitochondrial membrane potential disruption in retinal neuronal cells frontiersin.orgresearchgate.net.

Suppression of Neuroinflammation (e.g., Microglial Activation, Astrocytic Response)

Neuroinflammation, characterized by the activation of resident immune cells in the brain (microglia and astrocytes), contributes significantly to neuronal damage in neurodegenerative diseases mdpi.comfrontiersin.orgresearchgate.net. This compound effectively suppresses neuroinflammation by modulating the activation and function of these glial cells and inhibiting the production of pro-inflammatory mediators.

Microglial Activation Modulation : this compound directly affects microglial activation, shifting their phenotype from a pro-inflammatory (M1) to an anti-inflammatory (M2) state mdpi.comfrontiersin.orgmdpi.com. It inhibits the activation of microglia, thereby reducing the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 mdpi.comjnmjournal.orgfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.comnih.gov. Pre-treatment with this compound prevented LPS-induced M1 microglial cell activation and related sickness behavioral symptoms in mice frontiersin.org. This compound achieves this by inhibiting key inflammatory pathways like NF-κB, Toll-like receptor 4 (TLR4), and MAPK (ERK1/2, p38 MAPK) signaling in microglia mdpi.comjnmjournal.orgfrontiersin.orgresearchgate.netmdpi.comnih.gov.

Astrocytic Response Modulation : this compound also inhibits the activation of astrocytes, which are involved in neuroinflammatory responses researchgate.netnih.gov. It can suppress the expression of pro-inflammatory mediators like COX-2, iNOS, and chemokines (e.g., MCP-1, RANTES, CXCL10) in astrocytes stimulated by inflammatory stimuli researchgate.netnih.gov. This compound has been shown to reverse the inflammatory response induced by MPP+ in brain astrocytes by inhibiting the expression of pro-inflammatory effectors such as TLR4 and NF-κB frontiersin.orgfrontiersin.org.

Table 2: this compound's Neuroprotective Mechanisms

Mechanism CategorySpecific Effects/TargetsObserved Outcomes (Preclinical)References
Oxidative Damage Attenuation Direct ROS scavengingReduced lipid peroxidation, counteracted oxidative stress mdpi.comfrontiersin.orgtandfonline.comscielo.br
Upregulation of antioxidant enzymes (SOD, CAT, GPx)Enhanced endogenous antioxidant defenses mdpi.comtandfonline.comjnmjournal.orgscielo.br
Nrf2 pathway activationIncreased cellular resistance to oxidative stress, HO-1 induction mdpi.comtandfonline.comnih.gov
Mitochondrial protection (Drp1, Mfn2)Prevented mitochondrial dysfunction, reduced ROS, maintained membrane potential frontiersin.orgresearchgate.net
Neuroinflammation Suppression Microglial activation modulation (M1 to M2 shift)Reduced pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6) mdpi.comjnmjournal.orgfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.comnih.gov
Inhibition of NF-κB, TLR4, MAPK pathways in microgliaSuppressed inflammatory gene expression, reduced neurotoxicity mdpi.comjnmjournal.orgfrontiersin.orgresearchgate.netmdpi.comnih.gov
Astrocytic response modulationReduced pro-inflammatory mediators (COX-2, iNOS, chemokines) frontiersin.orgfrontiersin.orgresearchgate.netnih.gov

Anti-Apoptotic Effects in Neural Tissues

This compound exhibits significant anti-apoptotic effects in neural tissues, playing a crucial role in preventing neurodegeneration through the modulation of various molecular and cellular pathways. Preclinical studies indicate that this compound activates essential signaling pathways, including phosphatidylinositol-3 (PI3)/protein kinase B (Akt)/glycogen (B147801) synthase kinase-3 (GSK3) and PI3/Akt/cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF), thereby preventing neurodegeneration ijmcmed.org. This compound has been observed to directly block pro-apoptotic molecules such as GSK-3 and caspase cascades, while simultaneously enhancing cell survival pathways via extracellular signal-regulated kinase (ERK1/2) and Bax proteins ijmcmed.org. A notable finding is its ability to effectively suppress apoptosis induced by high intracellular Ca2+ concentration decline during brain cell toxicity ijmcmed.org.

Table 1: this compound's Anti-Apoptotic Effects in Neural Tissues

Molecular Target/PathwayThis compound's EffectOutcomeReferences
GSK-3, Caspase cascadesBlocks pro-apoptotic moleculesPrevents cell death ijmcmed.org
ERK1/2, Bax proteinsEnhances survival pathwaysPromotes cell survival ijmcmed.org
Ca2+ concentrationSuppresses apoptosis caused by high Ca2+ declinePrevents brain cell toxicity ijmcmed.org
Caspase-3 expressionInhibits activated expressionReduces brain DNA fragmentation ijmcmed.orgnih.gov
Bcl-2 protein familyRegulates (upregulates Bcl-2, downregulates Bax, cleaved-caspase3)Suppresses Aβ-induced mitochondria-mediated apoptosis scirp.orgcas.cz
Apoptotic pathwaysModulates by interacting with proteins/genesSupports neuronal survival in AD models nih.gov

Modulation of Protein Aggregation (e.g., Amyloid-beta, Tau)

This compound demonstrates a significant ability to modulate the aggregation of pathological proteins, particularly amyloid-beta (Aβ) and tau, which are hallmarks of neurodegenerative diseases like Alzheimer's disease (AD). Mechanistically, this compound directly binds to the β-pleated sheet structure characteristic of amyloid proteins, including Aβ and tau, leading to a reduction in plaque burden in AD models nih.govnih.gov. It effectively inhibits Aβ aggregation and can destabilize pre-formed fibrils, thereby disrupting the detrimental β-sheet conformation observed in AD plaques scirp.orgfrontiersin.org. Studies have shown that this compound causes a dose-dependent reduction in fibrillary Aβ1-40 and Aβ1-42 production in rat cortical neurons and in solution scirp.org. The enol tautomeric form of this compound is specifically associated with its anti-Aβ aggregation properties nih.gov. Beyond direct binding, this compound inhibits Aβ production by directly inhibiting β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) and by delaying the maturation of amyloid precursor protein (APP) in the secretory pathway frontiersin.org.

Regarding tau protein, this compound has been shown to inhibit the aggregation of hyperphosphorylated tau nih.govmdpi.com. Molecular docking studies suggest a direct binding site for this compound within the tau microtubule-binding region (MTBR), revealing a strong hydrophilic interaction with tau D225 residues nih.govmdpi.com. This compound can inhibit the aggregation of 4R/0N tau in a concentration-dependent manner mdpi.com. Interestingly, it may also promote the formation of higher-molecular-weight tau aggregates from soluble, oligomeric tau species. Since soluble oligomeric tau is considered highly toxic, this aggregation into larger, less toxic structures could be a protective mechanism mdpi.com. Furthermore, synthetic this compound analogs have been developed that exhibit even more potent inhibitory effects on Aβ and tau aggregation at significantly lower concentrations; for instance, a sugar-curcumin conjugate has been reported to inhibit Aβ aggregation at 8 nM and tau peptide aggregation at 0.1 nM researchgate.net.

Table 2: this compound's Modulation of Protein Aggregation

Protein TargetThis compound's EffectOutcomeReferences
Amyloid-beta (Aβ)Binds to β-pleated sheet, inhibits aggregationReduces plaque burden, destabilizes fibrils scirp.orgnih.govnih.govfrontiersin.org
Aβ1-40, Aβ1-42 productionDose-dependent reductionDecreased fibrillary Aβ scirp.org
BACE1Direct inhibitionInhibits Aβ production frontiersin.org
APP maturationDelays in secretory pathwayReduces Aβ levels frontiersin.org
Tau proteinInhibits hyperphosphorylated tau aggregationPrevents neurofibrillary tangle formation nih.govmdpi.com
Tau MTBRDirect binding, hydrophilic interaction (D225)Inhibits tau aggregation nih.govmdpi.com
Soluble Tau OligomersPromotes formation of higher-molecular-weight aggregatesConverts toxic species to less toxic structures mdpi.com
Aβ and Tau (with sugar-curcumin conjugate)Inhibits aggregation at ultra-low concentrations (8 nM for Aβ, 0.1 nM for tau)Enhanced anti-aggregation efficacy researchgate.net

Maintenance of Blood-Brain Barrier Integrity

This compound plays a protective role in maintaining the integrity of the blood-brain barrier (BBB), a critical structure for central nervous system homeostasis, particularly in conditions like ischemic stroke. Its mechanisms involve the modulation of key structural and regulatory proteins. This compound has been shown to protect the integrity of the BBB and reduce cerebral edema following ischemic stroke nih.govresearchgate.net. This protective effect is mediated by the upregulation of tight junction proteins, which are essential for the selective permeability of the BBB. Specifically, this compound increases the expression of zonula occluden 1 (ZO-1), occludin, and claudin-5 nih.govresearchgate.netmdpi.com. Concurrently, it downregulates detrimental factors such as matrix metalloproteinase 9 (MMP-9), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1), which are associated with BBB disruption nih.govresearchgate.net.

Preclinical studies indicate that this compound can safeguard brain capillary endothelial cells from injury and contribute to the restoration of BBB integrity researchgate.net. It also ameliorates BBB permeability under hypoxic conditions by upregulating the expression of heme oxygenase-1 (HO-1) in brain microvascular endothelial cells nih.gov. The ability of this compound to traverse the BBB itself is a subject of ongoing research in biopharmacy nih.govmdpi.com. Beyond its direct effects on BBB components, this compound promotes endothelial cell survival by inhibiting endothelial cell apoptosis mdpi.com. In the context of Parkinson's disease models, this compound has been observed to increase the expression of ZO-1 and occludin, thereby improving gut barrier function, highlighting a potential interplay within the gut-brain axis that impacts neuroprotection mdpi.com.

Table 3: this compound's Maintenance of Blood-Brain Barrier Integrity

BBB Component/FactorThis compound's EffectOutcomeReferences
Tight Junction Proteins (ZO-1, Occludin, Claudin-5)UpregulationProtects BBB integrity, reduces brain edema nih.govresearchgate.netmdpi.com
MMP-9, ICAM-1, VCAM-1DownregulationReduces BBB disruption nih.govresearchgate.net
Brain Capillary Endothelial CellsSafeguards from injury, inhibits apoptosisRestores BBB integrity, promotes endothelial survival researchgate.netmdpi.com
HO-1 expressionUpregulation in brain microvascular endothelial cellsAmeliorates BBB permeability during hypoxia nih.gov

Activation of Neurotrophic Factor Pathways (e.g., Brain-Derived Neurotrophic Factor)

Studies have demonstrated that this compound can restore BDNF function following brain trauma nih.gov. In neurological disorders characterized by reduced BDNF levels, such as Alzheimer's disease and depression, polyphenols like this compound offer a therapeutic effect by helping to restore these impaired BDNF levels scielo.br. This compound also contributes to neurogenesis in brain cells by inhibiting apoptosis or autophagy-associated signaling pathways ijmcmed.org. Its influence on the BDNF pathway is crucial for promoting neuronal survival and synaptic plasticity, which are integral for mood regulation mdpi.com. Furthermore, this compound has been shown to stimulate neurogenesis and the proliferation of adult hippocampal progenitor cells at low concentrations nih.gov. In an Alzheimer's disease model, a this compound nanoparticle formulation was found to induce neurogenesis by suppressing the Wnt/beta-catenin signaling pathway, which is involved in regulating glycogen synthase kinase-3 beta (GSK3β) activity nih.gov.

Table 4: this compound's Activation of Neurotrophic Factor Pathways

Neurotrophic Factor/PathwayThis compound's EffectOutcomeReferences
PI3/Akt/CREB/BDNF pathwayActivationPrevents neurodegeneration, promotes neuronal survival ijmcmed.org
BDNF expressionPromotionCrucial for synaptic function and neuronal survival nih.govmdpi.com
BDNF levelsRestorationTherapeutic effect in AD and depression scielo.br
NeurogenesisActivationContributes to brain cell health ijmcmed.orgnih.gov
Wnt/beta-catenin signaling (regulating GSK3β)Suppression (via nanoparticles)Induces neurogenesis in AD models nih.gov

Regulation of Cellular Signaling Pathways in Neuroprotection (e.g., PI3K/Akt, Nrf2, JNK, p38 MAPK, GSK3β)

This compound exerts its neuroprotective effects through the intricate modulation of numerous cellular signaling pathways at the molecular level. Key pathways influenced by this compound include PI3K/Akt, Nrf2, JNK, p38 MAPK, and GSK3β nih.govsci-hub.setandfonline.comresearchgate.net.

PI3K/Akt Pathway: this compound activates the PI3K/Akt pathway, which is fundamental for cell survival and the inhibition of apoptosis ijmcmed.orgnih.govcas.cztandfonline.com. This activation has been shown to ameliorate cerebral ischemia/reperfusion injury by suppressing autophagy, apoptotic processes, and inflammatory responses cas.cz. Mechanistically, this compound increases the phosphorylation of both PI3K (p-PI3K) and Akt (p-AKT) cas.cz. This pathway is also implicated in regulating autophagy in response to reactive oxygen species (ROS) cas.cz.

Nrf2 Pathway: this compound is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It achieves this by dissociating Nrf2 from its inhibitor, Keap1, leading to the increased expression of crucial antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H–quinone oxidoreductase 1 (NQO1) cas.czmdpi.commdpi.comfrontiersin.org. Nrf2 acts as a major stress-responsive factor, mitigating the adverse effects of various stressors including oxidative stress, inflammation, and misfolded proteins frontiersin.org. The crosstalk between the p62/Keap-1/Nrf2 pathway and autophagy inhibition is a significant mechanism underlying this compound's neuroprotective effects cas.cz.

JNK and p38 MAPK: this compound modulates the activity of c-Jun N-terminal Kinases (JNK) and p38 mitogen-activated protein kinase (MAPK) nih.gov. It has been observed to reduce the phosphorylation of both JNK and p38-MAPKs tandfonline.com. Specifically, this compound can reduce activator protein 1 (AP-1) transcription by mitigating the upstream hyperactivation of the tau kinase JNK, which in turn contributes to the reduction of hyperphosphorylated tau nih.gov. Furthermore, this compound can inhibit TNF-α-induced activation of NF-κB, p38 MAPK, and JNK nih.gov.

GSK3β: this compound acts as an inhibitor of pro-apoptotic molecules like glycogen synthase kinase-3 beta (GSK3β) ijmcmed.org. Inhibition of GSK3β, which is involved in apoptotic signaling, leads to enhanced cell survival tandfonline.com. The regulatory role of GSK3β is mediated by the reperfusion injury salvage kinase (RISK) pathway, and its inhibition through Akt activation can block mitochondrial permeability transition pore (mPTP) opening, thereby promoting myocardial survival tandfonline.com. In an Alzheimer's disease model, this compound nanoparticles induced neurogenesis by suppressing the Wnt/beta-catenin signaling pathway, which regulates GSK3β activity nih.gov.

Table 5: this compound's Regulation of Cellular Signaling Pathways in Neuroprotection

Signaling Pathway/MoleculeThis compound's EffectOutcomeReferences
PI3K/AktActivation, increases p-PI3K and p-AKTPromotes cell survival, inhibits apoptosis, ameliorates IRI ijmcmed.orgnih.govcas.cztandfonline.com
Nrf2Activation (dissociates from Keap1), promotes nuclear translocationIncreases antioxidant enzymes (HO-1, NQO1), mitigates oxidative stress cas.czmdpi.commdpi.comfrontiersin.org
JNK, p38 MAPKReduces phosphorylationAttenuates inflammatory responses, reduces hyperphosphorylated tau (JNK) nih.govnih.govtandfonline.com
GSK3βBlocks pro-apoptotic activity, inhibitsEnhances cell survival, blocks mPTP opening ijmcmed.orgtandfonline.com
AP-1 transcriptionReducesMitigates hyperactivation of tau kinase JNK nih.gov
NF-κBInhibition of activation (e.g., TNF-α induced)Reduces inflammatory responses nih.gov

Antimicrobial Mechanisms in in vitro and Preclinical Models

This compound demonstrates broad-spectrum antimicrobial activity against various pathogens, including both Gram-negative and Gram-positive bacteria, in in vitro and preclinical models mdpi.commdpi.com. Its multifaceted antibacterial mechanisms involve direct disruption of bacterial structures, inhibition of virulence factors, and induction of oxidative stress mdpi.com.

Direct Antimicrobial Activity against Pathogens (e.g., Staphylococcus aureus)

Against Staphylococcus aureus (S. aureus), a prominent Gram-positive pathogen, this compound exhibits several key mechanisms of action:

Membrane Permeabilization: this compound, at concentrations such as 100 µM, can induce permeabilization of S. aureus cell walls and increase the bidirectional permeability of the cell membrane mdpi.comfrontiersin.org. This disruption of membrane integrity can lead to direct bacterial killing and enhance the uptake of other antimicrobial agents, contributing to synergistic effects when combined with conventional antibiotics mdpi.com.

Reactive Oxygen Species (ROS) Generation: When activated by blue light, this compound generates reactive oxygen species (ROS) intracellularly. These ROS cause damage to bacterial lipids, proteins, and DNA, ultimately leading to S. aureus cell death mdpi.com. Studies have confirmed that blue light-activated this compound significantly increases intracellular ROS levels and membrane damage in S. aureus mdpi.com.

Inhibition of Quorum Sensing and Biofilm Formation: this compound has been shown to inhibit bacterial quorum sensing (QS) systems and prevent biofilm formation in various bacterial species, including S. aureus mdpi.com. Biofilms contribute significantly to bacterial resistance and persistence in infections.

Interference with Cell Division (FtsZ Inhibition): this compound may interfere with bacterial cell division by inhibiting the assembly dynamics of FtsZ, a prokaryotic homologue of eukaryotic tubulin, which is essential for bacterial cytokinesis and proliferation nih.gov. It is believed that this compound binds to FtsZ proteins, thereby suppressing the formation of the Z-ring, a critical structure for cell division nih.gov.

Sensitization to Antibiotics: In methicillin-resistant Staphylococcus aureus (MRSA), this compound can inhibit the transcription of the mecA gene, leading to reduced expression of penicillin-binding protein 2α (PBP2α). This mechanism sensitizes MRSA strains to β-lactam antibiotics like penicillin and methicillin (B1676495) nih.gov.

Cell Wall Damage: The binding of this compound to peptidoglycan in the S. aureus cell wall can trigger damage to the cell wall and membrane, potentially leading to cell lysis nih.gov.

Enhanced Efficacy of Derivatives: Mitochondria-targeted this compound derivatives, such as mitothis compound, have demonstrated strong antimicrobial efficacy against various MRSA strains at low micromolar concentrations. Their mechanism is suggested to involve ROS overproduction following significant intracellular accumulation semanticscholar.org.

The minimum inhibitory concentration (MIC) of this compound against S. aureus has been reported to range from 125 to 250 µg/mL. Notably, when this compound is combined with an antibiotic, its MIC against MRSA can be substantially reduced, for instance, to 125 µg/mL in combination compared to 250 µg/mL alone mdpi.com.

Table 6: this compound's Direct Antimicrobial Activity against Staphylococcus aureus

Mechanism of ActionThis compound's EffectOutcomeReferences
Cell Membrane PermeabilizationInduces permeabilization, increases bidirectional permeabilityDirect bacterial killing, enhances drug uptake mdpi.comfrontiersin.org
ROS Generation (blue light-activated)Increases intracellular ROS levelsDamages bacterial lipids, proteins, DNA, leads to cell death mdpi.com
Quorum Sensing (QS) InhibitionInhibits QS systemsPrevents biofilm formation mdpi.com
FtsZ InhibitionInhibits assembly dynamics of FtsZ, binds to FtsZ proteinsSuppresses Z-ring formation, inhibits cytokinesis and proliferation nih.gov
mecA gene transcription (in MRSA)Inhibits transcriptionReduces PBP2α expression, sensitizes MRSA to β-lactam antibiotics nih.gov
Peptidoglycan BindingTriggers damage on cell wall and membraneLeads to cell lysis nih.gov
MIC (alone)125-250 µg/mL against S. aureus and MRSAInhibits bacterial growth mdpi.com
MIC (with antibiotics)Significantly reduced (e.g., to 125 µg/mL for MRSA)Enhanced antibacterial efficacy mdpi.com
Mitochondria-targeted derivativesStrong antimicrobial efficacy at low micromolar rangeROS overproduction, effective against MRSA semanticscholar.org

Modulation of Bacterial Virulence Factors (e.g., Agr Quorum Sensing System)

This compound demonstrates antibacterial properties by directly targeting bacterial cellular structures and, significantly, by interfering with the quorum sensing (QS) system fishersci.se. Quorum sensing is a sophisticated communication process utilized by microbial cells to coordinate collective activities, including the expression of virulence factors and biofilm formation, through the production and detection of chemical signals fishersci.se.

This compound inhibits QS activity through several mechanisms:

Biofilm Disruption: It inhibits the production of biofilms by interfering with the biofilm generation process, rather than directly killing bacteria or destroying mature biofilms fishersci.se.

Motility Inhibition: this compound diminishes phenotypes associated with QS inhibition, such as bacterial swimming, clustering, and motility, which are critical for biofilm development in various bacterial strains fishersci.se.

Virulence Gene Expression: It can inhibit the gene expression of biofilm promoter genes and QS-dependent virulence factors fishersci.sefishersci.ca. For instance, this compound inhibits QS-dependent factors like exopolysaccharide synthesis in pathogenic strains such as Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis, and Staphylococcus aureus fishersci.se.

Enzyme Production: At sub-minimum inhibitory concentrations (sub-MIC), this compound effectively inhibits the production of plant cell wall degrading extracellular enzymes (PCWDEs) and motility in plant soft-rotting bacteria like Pectobacterium wasabiae and P. carotovorum subsp. carotovorum in a non-bactericidal manner wikidata.org.

Gene Regulation: In pathogenic Aeromonas hydrophila strains, this compound significantly reduces the expression of the QS-regulating genes ahyI and ahyR, leading to a decrease in biofilm formation, swimming, and swarming motility uni.lu.

Other Investigated Mechanisms (e.g., Antifibrotic, Hypolipidemic)

Beyond its antibacterial effects, this compound exhibits a range of other important preclinical mechanisms, including antifibrotic and hypolipidemic activities.

Antifibrotic Mechanisms: this compound has been shown to attenuate the pathological progression of various fibrosis models, including oral subcutaneous fibrosis, liver fibrosis, and renal fibrosis wikipedia.orgfishersci.ca. Its antifibrotic efficacy is linked to several molecular events:

Collagen Reduction: A key mechanism involves reducing collagen accumulation in fibrotic tissues wikipedia.orgfishersci.ca. In liver fibrosis, this compound's protective effects encompass liver protection, inhibition of collagen production, reduction of oxidative stress, and regulation of inflammatory responses wikipedia.org.

Fibroblast Differentiation Inhibition: It inhibits the differentiation of lung CCD-19Lu fibroblasts, leading to decreased amounts of both insoluble and soluble type I collagen and impaired expression of α-smooth muscle actin (α-SMA), a profibrotic biomarker conicet.gov.ar.

Enzyme Upregulation: this compound mediates its antifibrotic effects by upregulating matrix-degrading proteases, specifically cathepsin B (CatB) and cathepsin L (CatL), through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) conicet.gov.ar.

Signaling Pathway Modulation: It inhibits the transforming growth factor-beta (TGF-β)-induced phosphorylation of Smad2, Smad3, and extracellular signal-regulated kinase 1/2 (ERK1/2), which are critical steps in the profibrotic TGF-β signaling pathway guidetopharmacology.org. Additionally, this compound can counteract the ability of TGF-β to downregulate PPARγ expression in hepatic stellate cells guidetopharmacology.org.

Hypolipidemic Mechanisms: this compound influences the signaling and gene expression of several lipid transport and metabolic genes, contributing to its hypolipidemic effects wikipedia.org. The proposed mechanisms include:

Lipid Metabolism Enzyme Modulation: this compound may ameliorate dyslipidemia by reducing protein lipase (B570770) activity, inhibiting fatty acid synthase (FAS) activity, enhancing fatty acid β-oxidation, and potentially inhibiting cholesterol synthesis through the modulation of hepatic enzyme activity thermofisher.com.

Lipid Profile Improvement: Preclinical studies have shown that this compound can lower triglycerides, free fatty acids (FFAs), total cholesterol, and homeostasis model assessment of insulin (B600854) resistance (HOMA-IR) in high-fat diet-fed hamsters thermofisher.com.

Transcription Factor Regulation: At the molecular level, this compound modulates the activity of specific transcription factors, including sterol regulatory element-binding proteins 1/2 (SREBP1/2), cAMP response element-binding protein (CREB), CREB-H, PPARγ, and liver X receptor alpha (LXRα) bmrb.iod-nb.info. These transcription factors regulate the expression of genes involved in lipid homeostasis, such as adipocyte protein 2/fatty acid-binding protein 4 (aP2/FABP4), cluster of differentiation 36 (CD36), HMG-CoA reductase, and carnitine palmitoyltransferase-I (CPT-1) bmrb.iod-nb.info.

Fatty Acid Oxidation and Bile Production: It can increase fatty acid oxidation and the activity of adenosine (B11128) monophosphate-activated protein kinase (AMPK), acetyl coenzyme A (CoA) carboxylase, and carnitine palmitoyltransferase 1. It also decreases the expression of malonyl-CoA, activates nuclear factor erythroid 2-related factor 2 (Nrf2) in skeletal muscle, enhances lipid metabolism and transport towards tissues, and increases bile production d-nb.info.

Comprehensive Molecular Target Profiling

This compound is recognized as a highly pleiotropic molecule, capable of interacting directly with numerous signaling molecules through multiple forces, including hydrogen bonding and hydrophobic contacts nih.govctdbase.org. Its β-diketone moiety, which undergoes keto-enol tautomerism, is particularly favorable for direct binding interactions nih.govctdbase.org.

This compound directly binds to a wide array of biomolecules, influencing their function.

DNA Polymerase: this compound and its derivatives, such as monoacetyl-curcumin, have been identified as specific inhibitors of mammalian DNA polymerases, notably DNA polymerase λ (pol λ) mims.com. The enone moiety within this compound's structure appears to be crucial for its inhibitory effect on DNA polymerase activity mims.com. Furthermore, this compound molecules can directly damage DNA or bind within the minor groove of DNA, leading to bacteriostatic effects and inhibiting DNA transcription, thereby blocking protein synthesis fishersci.ca.

Focal Adhesion Kinase (FAK): Specific direct binding interactions of this compound with Focal Adhesion Kinase (FAK) were not explicitly identified in the provided search results.

Thioredoxin Reductase (TrxR): this compound acts as an irreversible inhibitor of thioredoxin reductase (TrxR) by forming an adduct wikipedia.orgwikipedia.org. It binds at the active site of TrxR, thereby inhibiting the crucial process of electron transfer from NADPH to thioredoxin wikipedia.org. This inhibition is achieved through the covalent modification of active site cysteine (CYS496) and selenocysteine (B57510) (SEC497) residues, which abolishes Trx reduction activity wikipedia.org. Given that TrxR is often overexpressed in tumor cells, it represents a significant target for anticancer strategies wikipedia.orgwikipedia.org. The covalent binding of this compound to TxnRd1 can also convert the enzyme from an essential antioxidant into a protein with NADPH oxidase activity, contributing to elevated oxidative stress within the cell wikipedia.org. Inhibition of TrxR by this compound has been linked to the induction of reactive oxygen species (ROS)-dependent apoptotic cell death mims.com.

Protein Kinase C (PKC): this compound modulates the activity of protein kinase C (PKC), a family of serine/threonine kinases central to intracellular signal transduction ontosight.aiprobes-drugs.org. While some studies initially identified this compound as a PKC inhibitor, subsequent research revealed that its effect can be dual, leading to stimulation or inhibition depending on the presence of membranes and calcium ions wikipedia.org. This compound directly interacts with PKC and may possess two binding sites wikipedia.org. It competes with Ca²⁺ for the regulatory domain of PKC, resulting in a calcium-dependent dual effect on the kinase wikipedia.org. Specifically, this compound binds to the C1 domain of PKCα, which is critical for achieving PKC isoform selectivity probes-drugs.org. Molecular docking and dynamics studies further support a higher affinity of this compound for the αC1B subdomain compared to αC1A probes-drugs.org. The stimulation of the catalytic subunit of PKC by this compound may be attributed to an increase in the apparent affinity for ATP wikipedia.org.

Tubulin: this compound directly interacts with tubulin, a protein essential for microtubule formation and cellular processes like cell division fishersci.noguidetopharmacology.orgmims.com. This interaction leads to the inhibition of tubulin polymer assembly, a reduction in its GTPase activity, and the induction of tubulin dimer aggregation fishersci.noguidetopharmacology.orgmims.com. Studies have shown that this compound treatment can cause depolymerization of mitotic microtubules during cell division fishersci.no. In various cancer cell lines, this compound has been observed to bind to tubulin and induce alterations in microtubule structure fishersci.nowikidata.org. Molecular docking studies predict a binding site for this compound at the interface of alpha and beta tubulin, sharing similarities with the binding site of colchicine (B1669291) fishersci.nowikidata.org. This compound's effects on microtubules can lead to G2/M cell cycle arrest and mitotic catastrophe, suggesting its potential as a therapeutic agent by disrupting abnormal mitotic spindle formation fishersci.nomims.commims.com. Notably, this compound has been shown to bind to tubulin approximately 32 Å away from the classical colchicine-binding site, with docking studies suggesting proximity to the vinblastine-binding site guidetopharmacology.orgmims.com.

This compound interacts with various metabolic enzymes, including cytochrome P450 (CYP) enzymes and steroidogenic enzymes, which can influence drug metabolism and hormone synthesis.

Cytochrome P450 (CYP) Enzymes: Curcuminoids can affect the activities of multiple drug-metabolizing cytochrome P450 enzymes researchgate.netnih.govwikipedia.org. In vitro studies indicate that curcuminoids can inhibit CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4 in a dose-dependent manner researchgate.netnih.gov. For instance, this compound showed 10.5% and 22.5% inhibition of CYP2C9 and CYP2C8 activity, respectively, at a concentration of 58.3 µM, with IC50 values of 276.8 µM for CYP2C9 and 129.7 µM for CYP2C8 wikipedia.org. Curcuminoid extract has been shown to inhibit sulfotransferase (SULT), CYP2C19, CYP2B6, UDP-glucuronosyltransferase (UGT), CYP2C9, and CYP3A activities wikipedia.org. The inhibition of CYP3A activity by curcuminoid extract is consistent with competitive inhibition (Ki = 11.0 ± 1.3 µM), while the inhibition of both CYP2C9 and CYP2C19 activities aligns with mixed competitive-noncompetitive inhibition wikipedia.org. Among pure synthetic curcuminoids, demethoxythis compound (B1670235) demonstrated greater activity against CYP2C9 compared to this compound or bisdemethoxythis compound (B1667434) wikipedia.org.

Steroidogenic Enzymes: Curcuminoids have the potential to inhibit steroid metabolism, particularly at higher dosages researchgate.netnih.gov. They have been observed to inhibit the activities of cytochrome P450 17A1 (CYP17A1), cytochrome P450 19A1 (CYP19A1, also known as aromatase), and to a lesser extent, cytochrome P450 21A2 (CYP21A2) researchgate.netnih.govnih.gov. Specifically, at a concentration of 10 µg/mL, both the 17α-hydroxylase and 17,20 lyase activities of CYP17A1 were significantly reduced researchgate.netnih.govnih.gov. CYP19A1 activity was reduced by up to approximately 20% of control when using 1-100 µg/mL of curcuminoids in a dose-dependent manner researchgate.netnih.govnih.gov. Molecular docking studies confirm that this compound can dock into the active sites of CYP17A1, CYP19A1, and CYP21A2, suggesting that it acts as an active site inhibitor by occupying the same space as steroid substrates researchgate.netnih.govnih.govwikipedia.org. Furthermore, curcuminoids can inhibit several other steroid synthases, including human 11β-hydroxysteroid dehydrogenase 1 and 2, and testosterone (B1683101) synthetase 17β-hydroxysteroid dehydrogenase 3 thegoodscentscompany.com. The presence of double bonds in the bridge chain of this compound appears to be crucial for maintaining its inhibitory effect on 3β-hydroxysteroid dehydrogenase (3β-HSD) enzymes thegoodscentscompany.com.

This compound exerts its biological effects by significantly regulating gene expression at both transcriptional and translational levels.

Transcription Factor Modulation: this compound influences gene expression by modulating the activity of specific transcription factors, including Forkhead box protein O1/3a (FOXO1/3a), Nuclear factor erythroid 2-related factor 2 (NRF2), SREBP1/2, CREB, CREBH, PPARγ, and LXRα bmrb.iod-nb.info. These transcription factors, in turn, regulate the expression of genes involved in crucial cellular processes such as free radical scavenging (e.g., catalase, manganese superoxide dismutase (MnSOD), and heme oxygenase-1) and lipid homeostasis (e.g., aP2/FABP4, CD36, HMG-CoA reductase, and CPT-1) bmrb.iod-nb.info.

Ribosomal RNA Synthesis and Protein Synthesis: this compound treatment impairs the assembly of the RNA polymerase I preinitiation complex at ribosomal DNA (rDNA) promoters and represses rDNA promoter activity. This leads to a decrease in ribosomal RNA (rRNA) synthesis ncats.io. Mechanistically, this compound inactivates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), which is an upstream regulator of rDNA transcription and autophagy induction, by inhibiting mTOR lysosomal localization ncats.io. Functionally, these actions result in the inhibition of protein synthesis, cell growth, and cell proliferation ncats.io.

Direct Nucleic Acid Binding: this compound has also been shown to bind directly to DNA and RNA nih.govctdbase.org.

Advanced Research on Curcumin Bioavailability and Delivery Systems

Strategies for Enhancing Curcumin (B1669340) Systemic Exposure and Tissue Distribution

To improve this compound's systemic exposure and tissue distribution, researchers aim to increase its solubility, improve stability during gastrointestinal transit, modify absorption pathways, and inhibit the enzymes responsible for its rapid detoxification mdpi.comnews-medical.net.

Adjuvant-Based Approaches (e.g., Piperine (B192125) for Metabolic Inhibition)

One of the earliest and most widely adopted strategies to enhance this compound's bioavailability involves co-administration with adjuvants that can inhibit its metabolism. Piperine, a major alkaloid found in black pepper, is a prominent example nih.govnih.govmdpi.com.

Piperine enhances this compound bioavailability primarily by inhibiting key metabolic enzymes. It acts as an inhibitor of UDP-glucuronosyltransferase and CYP3A4, and also functions as a P-glycoprotein blocker, thereby reducing the metabolic degradation of this compound nih.govacs.orgnih.govmdpi.com. This inhibition prolongs the presence of this compound in the body, leading to increased systemic exposure.

Research findings on piperine's impact on this compound bioavailability include:

A randomized crossover trial involving ten healthy adult males demonstrated that co-administration of 2 grams of this compound with 20 milligrams of piperine resulted in a 20-fold increase in the area under the curve (AUC) of this compound compared to this compound administered alone nih.gov.

Other studies have reported even more significant enhancements, with one indicating a 2000% increase in this compound bioavailability when 2 grams of this compound was given concomitantly with 20 milligrams of piperine in healthy human volunteers nih.govmdpi.com.

In preclinical rat studies, oral administration of 20 mg/kg piperine alongside 2 g/kg this compound led to a 154% increase in serum this compound concentration for a short period (1-2 hours post-administration) nih.gov.

Beyond simple co-administration, co-amorphous solids of this compound and piperine have been investigated to further improve dissolution, inhibit rapid metabolism, and facilitate membrane permeability dovepress.com.

Despite these promising results, some studies have shown variability. For instance, an open-label, uncontrolled phase I pilot study involving 12 grams of this compound C3 Complex® with 5 milligrams of Bioperine® did not detect any trace of this compound in the blood samples of ten volunteers at any endpoint, suggesting that results can vary depending on the specific formulation and dosage nih.gov.

Interactive Data Table 1: Impact of Piperine on this compound Bioavailability

This compound Dose (g)Piperine Dose (mg)SpeciesBioavailability Enhancement (Fold Increase in AUC/Serum Conc.)Reference
220Human20-fold (AUC) nih.gov
220Human2000% (bioavailability) nih.govmdpi.com
2 (g/kg)20 (mg/kg)Rat154% (serum concentration, 1-2 hours) nih.gov

Formulation Engineering for Improved Solubility and Absorption

This compound's inherent poor water solubility (approximately 0.6 μg/mL in pure water and less than 8 μg/mL generally) is a major barrier to its absorption and bioavailability nih.govresearchgate.net. To overcome this, extensive research has focused on advanced formulation engineering techniques to enhance its solubility and subsequent absorption. These methods aim to improve the dissolution rate, protect this compound from degradation, and facilitate its passage across biological membranes acs.orgresearchgate.net.

Nanotechnology-based delivery systems represent a significant advancement in enhancing this compound's bioavailability. These formulations increase solubility, improve stability during gastrointestinal absorption, and can potentially alter absorption routes and facilitate cellular uptake mdpi.comnews-medical.netnih.govnews-medical.net.

Micelles: Micellization involves incorporating hydrophobic drugs like this compound into the core of micelles formed by surfactants. A notable example is Novasol® (AQUANOVA AG), which utilizes Tween-80. In a single-blind crossover study, a micellar this compound formulation (410 mg this compound) administered to 23 healthy human volunteers showed an impressive 185-fold higher bioavailability compared to unformulated this compound powder based on total this compound AUC nih.gov. Furthermore, self-micelle solid dispersions have demonstrated a substantial ~19-fold increase in oral bioavailability in rats tandfonline.com.

Liposomes: Liposomes are vesicular drug carriers capable of solubilizing hydrophobic compounds and altering their pharmacokinetic properties e-crt.org. Studies in rats have shown that liposome-encapsulated this compound (LEC) leads to higher bioavailability, faster absorption rates, and improved pharmacokinetic parameters such as higher maximum plasma concentration (Cmax) and AUC compared to other forms e-crt.org. Specifically, liposomal formulations have been reported to increase this compound bioavailability by 2.35 to 7.76 times compared to standard suspensions dovepress.com.

Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These lipid-based nanocarriers offer advantages such as high drug payload and biocompatibility. This compound loaded into NLCs has been shown to reduce colonic inflammation in animal models news-medical.net. Solid Lipid Nanoparticles (SLNs) have demonstrated remarkable improvements in bioavailability; one formulation, CLEN (this compound encapsulated lipidic nanoconstructs), achieved a 69.78 times higher oral bioavailability compared to free this compound and was 9.00 times more bioavailable than a commercially available formulation (CurcuWIN®). This formulation also remarkably increased this compound's solubility in an aqueous system by 1.4 x 10^6 times compared to its intrinsic solubility frontiersin.org.

Biopolymer Nanoparticles: Biopolymers such as chitosan, starch, zein, alginate, and silk are explored as nanocarriers due to their biocompatibility and biodegradability utwente.nl. For instance, xanthan–chitosan nanofibers have been shown to increase this compound bioavailability by three to fourfold compared to free this compound dovepress.com. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have also improved oral bioavailability by approximately 10-fold in rats, with PLGA-curcumin exhibiting nearly twice the serum concentration of free this compound after intravenous administration e-crt.orgmdpi.com.

Interactive Data Table 2: Bioavailability Enhancement by Nanoformulations

Nanoformulation TypeBioavailability Enhancement (Fold Increase)Species/ContextReference
Micellar this compound (Novasol®)185-fold (AUC)Human nih.gov
Self-Micelle Solid Dispersion~19-fold (oral)Rat tandfonline.com
Liposomal Formulations2.35–7.76 timesGeneral dovepress.com
Solid Lipid Nanoparticles69.78 times (oral vs. free this compound)General frontiersin.org
Xanthan–Chitosan Nanofibers3-4 foldGeneral dovepress.com
PLGA Nanoparticles~10-fold (oral)Rat mdpi.com

Solid dispersion technology is a highly effective method for improving the solubility, dissolution rates, and consequently, the bioavailability of poorly soluble compounds like this compound mdpi.commdpi.com. This technique involves dispersing the hydrophobic drug within an inert, water-soluble carrier in a solid state mdpi.com.

Research has shown that spray-dried ternary solid dispersions containing this compound can significantly enhance its properties. Such formulations have improved this compound's solubility by up to 3600-fold and its dissolution rate by up to 7.3-fold in aqueous media. A pharmacokinetic study in rats revealed a 5.5-fold increase in this compound levels in blood plasma when compared to unprocessed this compound nih.gov.

Furthermore, the particle size of solid dispersions plays a crucial role in their bioavailability. Smaller particle sizes of this compound solid dispersions have been observed to increase oral bioavailability, likely due to enhanced solubility in micelles. Conversely, larger particle sizes of solid dispersions have been found to increase bioavailability when administered intravenously, possibly by influencing the metabolic conversion of this compound mdpi.comnih.gov.

Phospholipid complexes, commonly referred to as phytosomes, represent an advanced drug delivery system designed to improve the absorption and bioavailability of plant-derived compounds. Phytosomes are molecular complexes where phytochemicals, such as this compound, are bound to phospholipids, typically phosphatidylcholine nih.govijpsjournal.comisroset.org.

This complex formation results in a lipid-compatible structure that significantly enhances the absorption and bioavailability of the active compound nih.govijpsjournal.comisroset.orgrestorativemedicine.org. The advantages of phytosomes include improved solubility, protection against metabolic degradation, facilitated cellular uptake, enhanced stability, and better penetration through lipid-rich biological membranes ijpsjournal.comisroset.orgphcogrev.com.

Comparative studies have demonstrated that this compound–phospholipid complexes exhibit superior oral bioavailability, showing a 2 to 6 times increase compared to uncomplexed plant extracts restorativemedicine.org. Phytosomes generally offer higher bioavailability than basic herbal extracts due to their improved ability to traverse lipid-rich biomembranes and enter the circulatory system phcogrev.com.

Pharmacokinetic Modeling in Preclinical Studies

Pharmacokinetic (PK) modeling in preclinical studies is indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its various formulations rutgers.eduresearchgate.netmdpi.comnih.govscispace.com. This compound's inherent unfavorable pharmacokinetic properties, including poor absorption, rapid metabolism (primarily glucuronidation and sulfation in the liver and intestine), and swift systemic elimination, consistently result in low oral bioavailability in both preclinical models and humans nih.govmdpi.comacs.orgnih.govnih.govnews-medical.netmdpi.comnih.govscispace.com.

Preclinical pharmacokinetic studies in rats often utilize a 2-compartment model to characterize this compound's PK profile following both intravenous and oral administrations rutgers.edu. These models help quantify parameters such as half-life, clearance, and volume of distribution, providing critical insights into how the compound behaves in vivo.

Advanced computational tools, such as physiologically based pharmacokinetic (PBPK) modeling and simulation using software like GastroPlus or Simcyp, are increasingly employed to describe and predict observed PK data accurately rutgers.eduscispace.com. These sophisticated models can simulate the plasma concentration-time profiles of both the parent this compound compound and its metabolites, even when parent this compound levels fall below the detection limits of analytical methods scispace.com. This predictive capability is vital for optimizing dosing strategies and designing more effective formulations for future clinical translation.

Compound Names and PubChem CIDs

Cellular Uptake Mechanisms of this compound Formulations

Nanoparticle Formulations Nanoparticle-based formulations have demonstrated considerable success in augmenting this compound's cellular uptake. For instance, this compound-loaded apotransferrin nanoparticles, referred to as nano-curcumin, exhibit significantly enhanced cellular uptake and retention compared to soluble this compound plos.org. This improved internalization is primarily mediated by the transferrin receptor through an endocytosis pathway plos.org. Confocal microscopy and fluorimetric analysis have confirmed that these nanoparticles efficiently enter T cells via transferrin-mediated endocytosis plos.org. The spherical shape and specific surface characteristics of these nanoparticles are believed to play a crucial role in their cellular uptake and release profiles plos.org.

Research findings indicate a distinct difference in cellular retention between nano-curcumin and soluble this compound. Soluble this compound is rapidly taken up by cells, peaking at approximately 2 hours, but is almost completely eliminated by 4 hours. In contrast, nano-curcumin demonstrates a more gradual and stable uptake, with approximately 50% of the drug still retained within cells after 6 hours plos.org. This sustained intracellular presence is characteristic of receptor-mediated transport plos.org.

Liposomal Nanoparticles Liposomal formulations represent another effective strategy for improving this compound's cellular uptake. These nanocarrier systems facilitate enhanced drug accumulation within cells due to improved cellular uptake mechanisms and sustained intracellular release waocp.com. The physicochemical properties of liposomal this compound formulations, such as particle size and zeta potential, are critical for efficient cellular internalization. For example, this compound-loaded liposomal nanoparticles with an average particle size of approximately 220 ± 6 nm and a negative zeta potential of -28 ± 2 mV have been shown to be optimal for efficient cellular uptake in oral cancer cells waocp.com. The negative zeta potential contributes to strong colloidal stability, minimizing particle aggregation and promoting prolonged circulation, which in turn supports predictable cellular behavior under physiological conditions waocp.com.

Studies have shown that liposomal formulations based on soybean phosphatidylcholine (SPC) and hydrogenated SPC (HSPC) significantly increase the cellular uptake of this compound in bladder cancer HTB9 cells nih.gov. Similarly, propylene (B89431) glycol liposomes (PGL) have been observed to exhibit higher this compound uptake compared to conventional liposomes and free this compound solutions in in vitro cell experiments e-crt.org.

Polymer-Surfactant Formulations Novel polymer-surfactant-based formulations have also been explored for their ability to enhance this compound's cellular uptake. Formulations incorporating Soluplus® and vitamin E TPGs have demonstrated a significant increase in the permeation and cellular uptake of this compound mdpi.com. This enhancement is primarily attributed to the increased aqueous solubility of this compound achieved by these formulations mdpi.com.

PLGA (Polylactic-co-glycolic acid) Encapsulated this compound Polylactic-co-glycolic acid (PLGA) encapsulated this compound formulations have shown rapid and efficient cellular uptake in vitro compared to free this compound e-crt.org. In studies involving cisplatin-resistant A2780CP ovarian and metastatic MDA-MB-231 breast cancer cells, PLGA-curcumin led to a two to six-fold increase in cellular uptake e-crt.org.

Nanomicelles this compound-encapsulated nanomicelles (CUR-NMs) have exhibited significantly higher cellular uptake in both parental and cisplatin (B142131) drug-resistant oral cancer cell lines when compared to plain this compound mdpi.com. Fluorescence microscopy experiments have confirmed this increased intracellular uptake, evidenced by a notable rise in green fluorescence intensity within the cells treated with CUR-NMs mdpi.com.

Nanogels Nanogel systems, such as cholesteryl hyaluronic acid (CHA) nanogels, have been designed to improve this compound's cellular permeability acs.org. The cellular internalization of these nanogels occurs via an endocytosis mechanism, as indicated by a significant suppression of the uptake process at low temperatures (4 °C) acs.org. Further investigations using specific inhibitors have helped elucidate the internalization pathways: chlorpromazine (B137089) was used to inhibit clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis, and amiloride (B1667095) for macropinocytosis acs.org. These nanogels are also capable of targeted delivery to CD44-expressing cancer cells acs.org.

Nanoemulsions this compound nanoemulsions (NEs) have demonstrated enhanced cellular uptake through endocytosis. In MF-7 cells, NEs showed approximately a 3.9-fold higher cellular uptake compared to free this compound mdpi.com. Similarly, enhanced cell uptake in keratinocyte cells was observed with developed nanostructured lipid carriers (NLC) compared to free this compound dispersion mdpi.com. This compound-loaded nanoemulsions have also shown enhanced cellular uptake in various cell lines, including A431, HaCat, and A431 transduced with HPV-16 E6350G and E6E cells researchgate.net.

The following table summarizes the enhanced cellular uptake observed with different this compound formulations:

Formulation TypeMechanism/Key FeatureObserved Enhancement in Cellular UptakeRelevant Cell Lines/ModelsSource
Apotransferrin Nanoparticles (Nano-curcumin)Transferrin receptor-mediated endocytosis; sustained intracellular retentionSignificantly enhanced uptake and retention; ~50% retained at 6h vs. elimination by 4h for soluble this compoundSUPT1, PBMCs, T cells plos.org
Liposomal NanoparticlesImproved nanocarrier systems; sustained intracellular release; optimal particle size (~220 nm)Enhanced antiproliferative effects due to improved intracellular uptakeSCC-9, HN-5 oral cancer cells; HTB9 bladder cancer cells waocp.comnih.gov
Polymer-Surfactant Formulations (Soluplus® and Vitamin E TPGs)Increased aqueous solubility of this compoundSignificantly increased permeation and cellular uptakeCaco-2 cell model mdpi.com
PLGA Encapsulated this compoundRapid and efficient uptake2-6 fold increase compared to free this compoundCisplatin-resistant A2780CP ovarian and MDA-MB-231 breast cancer cells e-crt.org
Nanomicelles (CUR-NMs)Improved solubility and pharmacokineticsSignificantly higher cellular uptakeCisplatin drug-resistant oral cancer cells (Cis-KB) and parental oral cancer cells (KB) mdpi.com
Cholesteryl Hyaluronic Acid (CHA) NanogelEndocytosis (clathrin-mediated, caveolae-mediated, macropinocytosis); targeted delivery to CD44 receptorsEnhanced cellular permeability and anticancer activityMiaPaCa-2 cells acs.org
Nanoemulsions (NEs)Endocytosis~3.9-fold higher cellular uptake compared to free this compoundMF-7 cells; A431, HaCat cells mdpi.comresearchgate.net

Research Methodologies and in Vitro / Preclinical Models for Curcumin Studies

in vitro Cell Culture Models in Mechanistic Elucidation

In vitro cell culture models are fundamental in dissecting the molecular mechanisms underlying the diverse biological activities of curcumin (B1669340). These systems allow for controlled investigations into cellular pathways and responses, providing a foundational understanding of how this compound interacts with various cell types.

A wide array of cancer cell lines has been instrumental in elucidating the anticancer mechanisms of this compound. Studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer types. For instance, in breast cancer cell lines such as MCF-7 and MDA-MB-231, this compound has been shown to downregulate the expression of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. nih.govresearchgate.net In lung cancer cell lines like A549 and NCI-H460, this compound has been observed to inhibit cell proliferation and colony formation by targeting signaling pathways such as the JAK2/STAT3 pathway. frontiersin.org

Research in colon cancer cell lines has revealed that this compound can induce G2/M cell cycle arrest and down-regulate cell cycle-related genes. nih.gov In glioblastoma and lung cancer cells, this compound has been shown to induce a form of programmed cell death known as ferroptosis, which is characterized by iron-dependent lipid peroxidation. nih.gov Furthermore, in head and neck squamous cell carcinoma (HNSCC) cell lines, this compound inhibits cell growth by targeting overexpressed signaling molecules like NF-κB and STAT3. nih.gov The antiproliferative effects of this compound have also been documented in gastric carcinoma cells through the inhibition of the Wnt/β-catenin signaling pathway. nih.gov In pancreatic cancer cell lines, this compound has been found to suppress proliferation and angiogenesis. nih.gov

Table 1: Effects of this compound in Various Cancer Cell Lines

Cell Line Cancer Type Observed Effects of this compound Key Molecular Targets/Pathways
MCF-7, T47D Breast Cancer Inhibition of cell proliferation, cell cycle arrest. researchgate.net Akt/mTOR pathway, NF-κB. nih.govresearchgate.net
MDA-MB-231, BT-483 Breast Cancer Downregulation of NF-κB, antiproliferative effect. nih.gov NF-κB, Cyclin D1, CDK4. nih.gov
A549, NCI-H460 Lung Cancer Inhibition of cell proliferation and colony formation, induction of apoptosis. frontiersin.org JAK2/STAT3, ROS, MAPK signaling pathways. frontiersin.org
H441 Lung Adenocarcinoma Dose-dependent reduction of cell proliferation. STAT3 phosphorylation.
Various Colon Cancer Reduced cell growth, G2/M and partial G1 phase arrest. nih.gov Cyclin D1, ROS, E2F4. nih.gov
DU145 Prostate Cancer Induction of apoptosis. nih.gov Bcl-2 family proteins. nih.gov
HeLa Cervical Cancer Modulation of cell cycle regulatory proteins and metabolism. researchgate.net Cyclooxygenase-2 (COX-2). researchgate.net
Various Head and Neck Squamous Cell Carcinoma Inhibition of cell growth. nih.gov NF-κB, STAT3. nih.gov
Various Gastric Carcinoma Inhibition of proliferation. nih.gov Wnt/β-catenin signaling. nih.gov
Panc-1, BXPC-3, L3.6pl Pancreatic Cancer Induction of apoptosis, inhibition of invasion. nih.gov PI3K/Akt pathway, IAP protein. nih.gov

In the context of neurodegenerative diseases, neuronal and glial cell models have been crucial for understanding the neuroprotective mechanisms of this compound. Microglial cells, the resident immune cells of the central nervous system, are a key focus of this research. Studies using microglial cell lines like BV-2 have shown that this compound can potently modulate the microglial transcriptome, attenuating their migration and promoting an anti-inflammatory and neuroprotective phenotype. nih.gov this compound has been found to inhibit the activation of microglial cells, thereby reducing the production of pro-inflammatory mediators. nih.govmdpi.com For instance, in a rat primary microglia model, this compound was shown to inhibit neuroinflammation by suppressing the expression of high mobility group box-1 (HMGB1), a protein implicated in the inflammatory cascade of Alzheimer's disease. semanticscholar.org

Furthermore, this compound has been demonstrated to protect neurons from apoptosis and glial activation. In models of diabetic spinal cord neuropathy, this compound suppressed glial activation and neuronal apoptosis by modulating the Nrf2/HO-1 and NF-κB signaling pathways. nih.gov Research has also indicated that this compound can inhibit the expression of cyclooxygenase-2 (COX-2) in microglial cells. nih.gov

Endothelial cells, which line the interior surface of blood vessels, are critical in the process of angiogenesis (the formation of new blood vessels), a process often dysregulated in cancer and inflammatory diseases. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model to study the anti-angiogenic effects of this compound. In vitro studies have shown that this compound can inhibit the proliferation, migration, and tube formation of HUVECs. cambridge.orgaacrjournals.org It has been demonstrated to induce apoptosis in HUVECs and block the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling pathways. cambridge.org

In Human Intestinal Microvascular Endothelial Cells (HIMECs), this compound has been found to inhibit VEGF-induced proliferation, migration, and tube formation by suppressing the expression of cyclooxygenase-2 (COX-2). aacrjournals.org Similarly, in Human Retinal Endothelial Cells (HRECs) cultured in high glucose conditions, this compound inhibited proliferation by inducing apoptosis. nih.gov It also reduced intracellular reactive oxygen species (ROS) generation and inhibited glucose-induced VEGF mRNA expression in these cells. nih.gov

Table 2: Effects of this compound on Endothelial Cell Models

Cell Model Key Findings Mechanistic Insights
Human Umbilical Vein Endothelial Cells (HUVECs) Inhibited proliferation, migration, and tube formation; induced apoptosis. cambridge.orgnih.gov Blocked activation of VEGFR2 and its mediated signaling pathways; downregulated endoglin/pSmad1. cambridge.orgnih.gov
Human Intestinal Microvascular Endothelial Cells (HIMECs) Inhibited VEGF-induced proliferation, migration, and tube formation. aacrjournals.org Inhibition of COX-2 expression and PGE2 production. aacrjournals.org
Human Retinal Endothelial Cells (HRECs) Inhibited proliferation in high-glucose conditions; induced apoptosis. nih.gov Reduced intracellular ROS; inhibited VEGF mRNA expression; inhibited PKC-βII translocation. nih.gov

The immunomodulatory properties of this compound have been extensively studied using various immune cell models. This compound has been shown to interact with a range of immune cells, including T cells, B cells, macrophages, neutrophils, natural killer (NK) cells, and dendritic cells. mdpi.comopenmedicinejournal.com In these models, this compound has been observed to suppress the proliferation of lymphocytes and inhibit the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interferon-gamma (IFN-γ), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α). nih.gov

The underlying mechanism for these effects is often attributed to the inhibition of the transcription factor NF-κB. nih.gov In dendritic cells, this compound has been found to inhibit their immunostimulatory function. nih.gov In a human macrophage model of Mycobacterium tuberculosis infection, the anti-inflammatory effects of this compound were partially mediated by NF-κB inhibition and caspase-3 activation. nih.gov Furthermore, this compound has been shown to modulate the JAK/STAT signaling pathway, which is crucial for immune responses. nih.gov

Preclinical in vivo Animal Models for Efficacy and Mechanism Studies

Preclinical in vivo animal models are indispensable for evaluating the efficacy and further elucidating the mechanisms of action of this compound in a complex biological system, bridging the gap between in vitro findings and potential human applications.

Inflammation: In various animal models of inflammatory diseases, this compound has demonstrated significant anti-inflammatory activity. nih.gov For example, in a rat model of sepsis induced by cecal ligation and puncture (CLP), pretreatment with this compound led to a significant reduction in circulating levels of tissue injury markers and TNF-α. nih.gov The anti-inflammatory effect in this model was linked to the activation of Peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov In a mouse model of pulmonary fibrosis, this compound was found to improve the degree of fibrosis, and reduce levels of inflammation and oxidative imbalances in lung tissue. nih.gov

Cancer: this compound has shown chemopreventive and therapeutic efficacy in a variety of animal models of cancer. cambridge.org In a hen model of spontaneous ovarian cancer, daily dietary this compound intake resulted in a significant and dose-dependent reduction in cancer incidence and tumor growth. aacrjournals.org The mechanisms identified in this model included the inhibition of NF-κB and STAT3 signaling pathways and the induction of the Nrf2/heme oxygenase-1 antioxidant pathway. aacrjournals.org In an orthotopic mouse model of pancreatic cancer, this compound was shown to inhibit tumor growth. researchgate.net Furthermore, in a mouse model of Ehrlich ascites and solid tumors, this compound administration was found to hinder tumor volume and support apoptosis. nih.gov

Neurodegeneration: Animal models of neurodegenerative diseases have provided substantial evidence for the neuroprotective effects of this compound. In rodent models of Parkinson's disease, this compound has been shown to have anti-inflammatory and antioxidant capabilities, protecting substantia nigra neurons and improving striatal dopamine levels. nih.gov It has also been effective in reducing neuronal apoptosis in these models. nih.gov In mouse models of Alzheimer's disease, this compound has been found to reduce chronic inflammation and the levels of inflammatory cytokines. nih.gov It also binds to neurofibrillary tangles and can inhibit the aggregation of tau protein. nih.gov

Ischemia: In animal models of myocardial ischemia/reperfusion (I/R) injury, this compound has demonstrated cardioprotective effects. A meta-analysis of preclinical studies concluded that this compound treatment improved cardiac function, and reduced myocardial injury enzymes and oxidative stress levels. nih.gov It was also found to downregulate serum inflammatory cytokine levels and the myocardial apoptosis index. nih.gov The protective mechanisms in these models include the activation of the JAK2/STAT3 signaling pathway and modulation of the TGF-β/Smad signaling pathway. nih.gov

Pharmacodynamic Biomarker Assessment in Animal Models

The in vivo effects of this compound are often evaluated in animal models by measuring specific pharmacodynamic biomarkers, which provide insights into the compound's biological activity. These studies are crucial for understanding the mechanisms through which this compound exerts its therapeutic effects.

In studies involving inflammation, this compound has been shown to suppress the gene expression of pro-inflammatory markers in rat lymphocytes. nih.gov For instance, in lipopolysaccharide (LPS)-induced inflammation models, this compound administration significantly lowered the mRNA expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

Another key area of investigation is this compound's role in activating antioxidant pathways. In rat models, oral administration of this compound formulations led to the induction of Nrf2-mediated antioxidant genes, including Nrf2, Ho-1 (Heme oxygenase-1), and Nqo1 (NAD(P)H quinone dehydrogenase 1), in leukocytes. nih.gov This indicates that despite low plasma concentrations, this compound can elicit a pharmacodynamic response related to cellular antioxidant defenses. nih.gov

In animal models of metabolic diseases, such as diabetes, pharmacodynamic assessments have demonstrated this compound's beneficial effects. In streptozotocin-induced diabetic rats, treatment with this compound improved glucose tolerance and insulin (B600854) sensitivity. dovepress.com These effects were associated with an increase in AKT phosphorylation and GLUT4 translocation in skeletal muscles. dovepress.com Similarly, in studies with the drug gliclazide, co-administration of this compound in rats and rabbits resulted in a significantly greater reduction in blood glucose levels compared to gliclazide alone, suggesting an additive or synergistic pharmacodynamic interaction. rsc.org

The following table summarizes key findings from pharmacodynamic assessments of this compound in various animal models.

Animal ModelConditionBiomarker(s) AssessedObserved Effect of this compound
Sprague-Dawley RatsLPS-induced inflammationiNOS, TNF-α, IL-6 mRNA expression in lymphocytesSuppression of gene expression nih.gov
Female RatsGeneral antioxidant responseNrf2, Ho-1, Nqo1 gene expression in leukocytesInduction of gene expression nih.gov
Streptozotocin-Diabetic RatsDiabetesGlucose tolerance, insulin sensitivity, AKT phosphorylation, GLUT4 translocationImproved glucose tolerance and insulin sensitivity; increased AKT phosphorylation and GLUT4 translocation dovepress.com
Rats and RabbitsNormal and DiabeticBlood glucose levels (in combination with gliclazide)Enhanced blood glucose reduction rsc.org

Computational Approaches in this compound Research

Computational methods have become indispensable in modern drug discovery and are widely applied in this compound research to predict its molecular interactions, identify biological targets, and elucidate the complex pathways it modulates. neliti.com These in silico approaches, including molecular docking, molecular dynamics simulations, and bioinformatics analyses, offer a cost-effective and rapid means to generate hypotheses and guide further experimental validation. neliti.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In this compound research, it is extensively used to screen for potential protein targets by predicting how this compound and its analogues fit into the binding sites of various proteins. neliti.comnih.gov These simulations provide insights into binding affinity, typically expressed as binding energy, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the this compound-protein complex. nih.gov

Numerous studies have employed molecular docking to identify this compound's targets in cancer and inflammation. For example, docking studies have investigated this compound's interactions with key proteins involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2), Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β), Epidermal Growth Factor Receptor (EGFR), and Signal Transducer and Activator of Transcription 3 (STAT3). nih.govresearchgate.net In bladder cancer research, docking results showed that this compound binds spontaneously to core targets like AKT1, EGFR, and STAT3, with binding energies lower than -1.631 kJ/mol. researchgate.net Similarly, studies on this compound derivatives have identified potential inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). researchgate.net

Molecular dynamics (MD) simulations are often used as a follow-up to docking studies. MD provides a time-dependent perspective on the stability of the this compound-protein complex, allowing researchers to observe how the interaction evolves over time at an atomic level. researchgate.net This helps to confirm the stability of the binding pose predicted by docking and provides a more dynamic understanding of the interaction. researchgate.net

The table below presents a selection of protein targets for this compound identified through molecular docking studies and their associated binding energies.

Disease/ProcessProtein TargetReported Binding Energy (kcal/mol or kJ/mol)
Bladder CancerAKT1, EGFR, STAT3, BCL2, SRC, HSP90AA1< -1.631 kJ/mol (for all) researchgate.net
CancerCDK2, CK2α, GSK3β, DYRK2, EGFRNot specified nih.gov
InflammationCOX-2, CRP, PDE4, MD-2Not specified nih.gov
Procarcinogen ActivationCOX-2, MMPs, P450, TNF-alpha-11.46 Kcal/mol (BDC with MMPs) researchgate.net
Fibrosis/MetastasisALK5 (TGFβR-I)> -10.0 kcal/mol (for top analogues) nih.gov

Bioinformatics and systems biology provide a holistic approach to understanding the effects of this compound by analyzing its influence on complex biological networks and pathways. frontiersin.org These methods integrate large-scale datasets from genomics, transcriptomics, and proteomics to map the molecular mechanisms of this compound's activity. researchgate.net

Network pharmacology is a common approach used to construct "drug-target-disease" networks. By identifying the multiple targets of this compound and their connections to disease-related genes, researchers can uncover the signaling pathways that are most significantly affected. researchgate.net Subsequent Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses help to categorize the functions of these targets and identify the key biological processes and pathways modulated by this compound. researchgate.net

Studies in various cancers have used these methods to reveal that this compound impacts crucial signaling pathways. For instance, in bladder and colorectal cancer, bioinformatics analyses have shown that this compound targets pathways such as the PI3K-Akt, MAPK, and IL-17 signaling pathways. researchgate.netfrontiersin.org In the context of cancer progression, this compound has been found to regulate pathways involved in the cell cycle, apoptosis, and epithelial-mesenchymal transition (EMT). researchgate.net For example, a systems biology investigation in lung cancer showed that this compound mitigates TGF-β-induced EMT by regulating the expression of dozens of genes involved in key biological processes. benthamdirect.com

The integration of different "omics" data, such as transcriptomics and metabolomics, provides a more comprehensive picture. In one study, this integrated analysis revealed that this compound regulates bovine ovarian granulosa cells by significantly influencing glutathione (B108866) metabolism and pathways related to programmed cell death, including apoptosis and ferroptosis. nih.gov

The following table summarizes key pathways identified through bioinformatics and systems biology approaches in this compound research.

Condition/ModelApproachKey Pathways Identified
Bladder CancerNetwork Pharmacology, GO/KEGG AnalysisPI3K-Akt signaling, MAPK signaling, IL-17 signaling researchgate.net
Colorectal CancerNetwork Pharmacology, GO/KEGG AnalysisPI3K-Akt signaling, Cell cycle pathways frontiersin.org
General CancerLiterature Review/BioinformaticsPI3K/Akt, JAK/STAT, MAPK, Wnt/β-catenin, p53, NF-ĸB researchgate.netsciencescholar.us
Lung Cancer (TGF-β model)Transcriptional Analysis, PPI NetworkPathways related to Epithelial-Mesenchymal Transition (EMT) benthamdirect.com
Bovine Ovarian Granulosa CellsIntegrated Transcriptomics and MetabolomicsGlutathione metabolism, Apoptosis, Necroptosis, Ferroptosis nih.gov

Analytical Methods for this compound and its Metabolites in Research Matrices

Accurate and sensitive analytical methods are essential for the quantification of this compound and its metabolites in various research matrices, including biological fluids (plasma, urine), tissues, and pharmaceutical formulations. bg.ac.rsekb.eg This is particularly important given this compound's typically low bioavailability. A range of techniques, primarily chromatographic and spectrophotometric, have been developed and validated for this purpose. ekb.eg

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the identification and quantification of this compound and other curcuminoids. ekb.eg HPLC systems, often coupled with UV-Vis or photodiode array (PDA) detectors, offer excellent separation and quantitation of individual components in a mixture. ekb.eg Reversed-phase columns, such as C18, are commonly used as the stationary phase. The mobile phase typically consists of a mixture of acetonitrile, methanol, and an acidic aqueous solution (e.g., with acetic acid or formic acid) to ensure good peak shape and resolution. Detection is usually performed at a wavelength around 420-430 nm, where this compound exhibits maximum absorbance.

More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer higher sensitivity and speed, which is crucial for detecting the low concentrations of this compound and its metabolites found in biological samples. LC-MS/MS, in particular, provides high specificity and allows for the confident identification of metabolites like tetrahydrothis compound and this compound glucuronides. dovepress.com

Other methods used in this compound analysis include:

UV-Visible Spectrophotometry: A simple and cost-effective method for determining the total curcuminoid content, though it lacks the specificity to separate individual curcuminoids and can be affected by interfering pigments. ekb.eg

High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique used for the separation and quantification of curcuminoids, especially in herbal extracts and formulations.

The table below provides an overview of various analytical methods employed in this compound research.

Analytical MethodMatrixStationary Phase (Column)Mobile PhaseDetection Method
HPLCTurmeric samplesNucleosil C18Acetonitrile: H₂O: Acetic acid (51:49:5)UV-Vis
RP-HPLC-PDAMicroemulsionsNot specifiedNot specifiedPDA
HPLCRat PlasmaC18Acetonitrile: 2% v/v acetic acid (40:60 v/v)UV at 425 nm
UPLC-MS/MSRat Biomatrices (plasma, urine, tissues)Not specifiedNot specifiedMS/MS
UV-Vis SpectrophotometryVarious sample matricesNot applicableMethanol ekb.egAbsorbance at ~425 nm ekb.eg
HPTLCRhizomesSilica gel 60 F254Chloroform: Ethanol: Glacial acetic acid (9.4:0.5:0.1 v/v/v)Densitometry at 254 nm

Research on Curcumin Synthetic Analogs and Derivatives

Design and Synthesis Strategies for Enhanced Bioactivity

The development of curcumin (B1669340) analogs primarily focuses on improving its pharmacokinetic properties and enhancing its biological activities. A key strategy involves modifying the core structure of this compound to address its instability and poor bioavailability. This compound's chemical instability is largely attributed to its reactive β-diketone moiety, which undergoes keto-enol tautomerism and rapid degradation mdpi.comresearchgate.netresearchgate.net.

One significant approach has been the design of mono-carbonyl analogs of this compound (MACs) . These analogs are synthesized by deleting the reactive β-diketone moiety, which contributes to this compound's instability. MACs have demonstrated improved chemical stability and more favorable pharmacokinetic profiles compared to native this compound researchgate.netnih.gov. Notable examples of MACs include EF24, FLLL12, PAC, UBS109, and HO-3867 nih.gov. Among these, EF24 stands out as a promising analog, exhibiting enhanced bioavailability and more potent bioactivities, including anti-cancer, anti-inflammatory, and anti-bacterial effects frontiersin.org. EF24 has been shown to inhibit tumor growth by inducing cell cycle arrest and apoptosis, primarily through its inhibitory effect on the nuclear factor kappa B (NF-κB) pathway frontiersin.org.

Asymmetric mono-carbonyl analogs (AMACs) have also been synthesized, demonstrating chemical stability and significant inhibitory effects on pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner nih.gov. Furthermore, research indicates that analogs incorporating a 5-carbon spacer can markedly increase biological activity mdpi.com. Modifications to the hydroxyl groups on the benzene (B151609) rings of this compound have also proven to be important for biological activity, with examples like dimethylthis compound (B1665192) (ASC-J9) showing enhanced cytotoxicity against prostate cancer cell lines mdpi.com. Synthetic methodologies, such as Pabon's method and its modified versions, are commonly employed for synthesizing these analogs, with recent improvements, like the addition of molecular sieves, leading to enhanced yields of asymmetric curcuminoids mdpi.com.

Table 1: Comparison of this compound and Key Synthetic Analogs

CompoundStructural ModificationStabilityBioavailabilityEnhanced Bioactivity
This compoundNative compoundLow tandfonline.commdpi.comresearchgate.netresearchgate.netmdpi.comPoor tandfonline.commdpi.comresearchgate.netmdpi.comd-nb.infoBaseline
Mono-carbonyl Analogs (MACs)Deletion of β-diketone moiety researchgate.netnih.govImproved researchgate.netnih.govImproved researchgate.netnih.govEnhanced cytotoxic, anti-inflammatory researchgate.net
EF24Specific analog (mono-carbonyl)Enhanced frontiersin.orgEnhanced frontiersin.orgMore potent anti-cancer, anti-inflammatory, anti-bacterial frontiersin.org
Asymmetric Mono-carbonyl Analogs (AMACs)Asymmetric mono-carbonyl structureChemically stable nih.govNot specifiedInhibited pro-inflammatory cytokines (TNF-α, IL-6) nih.gov
Dimethylthis compound (ASC-J9)Methoxy group at hydroxy on benzene mdpi.comNot specifiedNot specifiedEnhanced cytotoxicity against prostate cancer cells mdpi.com

Structure-Activity Relationship (SAR) Studies of Curcuminoids and Analogs

Structure-Activity Relationship (SAR) studies are fundamental in understanding how specific chemical structural features of curcuminoids influence their biological activities, guiding the rational design of more effective compounds tandfonline.com. This compound's inherent bioactivities are attributed to the presence of several key moieties within its structure, including phenolic groups, a conjugated keto-enol system, and the β-diketone moiety tandfonline.com.

Modifications aimed at improving this compound's pharmacological profile often focus on the β-diketone structure and the aromatic rings, along with their substituents mdpi.comminia.edu.eg. While the olefin double bonds linking the aromatic rings are acknowledged to be important for activity, they are generally considered linkers and have not been as extensively modified in SAR studies minia.edu.eg.

The conversion of this compound into mono-carbonyl analogs (MACs) by removing the β-diketone group has shown to improve chemical stability and tissue uptake, leading to enhanced cytotoxic and anti-inflammatory activities researchgate.net. Furthermore, the length of the central linker between the aromatic rings is critical; for instance, analogs with a 5-carbon spacer have been shown to significantly increase biological activity mdpi.com.

Substituents on the aromatic rings play a crucial role as pharmacophores. For example, the presence of a hydroxyl group in the meta position on the aromatic rings has been found to enhance the biological activity of this compound analogs against human promyelocytic leukemia cells (HL-60) orientjchem.org. In the case of C5-curcuminoids, the cross-conjugated dienone moiety and specific substituents, such as the 3,5-bis(methoxymethoxy) substituent in GO-Y030, are critical for their antitumor activity mdpi.com. SAR studies also consider the conformational flexibility of the lead structure as a factor influencing activity researchgate.net.

Table 2: Key Structure-Activity Relationship (SAR) Insights for Curcuminoids

Structural Moiety/ModificationImpact on Activity
Phenolic groupsContributes to overall bioactivity tandfonline.com
Conjugated keto-enol moietyContributes to overall bioactivity tandfonline.com
β-diketone structureCrucial for SAR; modifications enhance stability, bioavailability, antitumor activity tandfonline.commdpi.com
Olefin double bonds (linkers)Important for activity, but less frequently modified minia.edu.eg
Deletion of β-diketone (Mono-carbonyl analogs)Improved chemical stability, pharmacokinetic profiles, enhanced cytotoxic and anti-inflammatory activities researchgate.netnih.gov
5-carbon spacerCan markedly increase biological activity mdpi.com
Substituents on aromatic rings (e.g., hydroxyl, methoxy)Important pharmacophores; can enhance cytotoxicity (e.g., meta-hydroxyl, dimethylthis compound) mdpi.comminia.edu.egorientjchem.org
Cross-conjugated dienone moiety (in C5-curcuminoids)Important for antitumor activity mdpi.com

Mechanistic Comparisons with Native this compound (e.g., Tetrahydrothis compound)

Tetrahydrothis compound (THC) is a major colorless metabolite of this compound, formed through the selective reduction of the double bonds in this compound's heptane (B126788) linkage researchgate.netnih.govsigmaaldrich.comcabidigitallibrary.orgnih.govresearchgate.net. This structural difference, specifically the absence of the α,β-unsaturated carbonyl groups (dienone moiety) in THC, is critical to understanding the mechanistic distinctions between the two compounds researchgate.netcabidigitallibrary.orgnih.gov.

THC generally exhibits superior chemical stability and bioavailability compared to native this compound researchgate.netresearchgate.netnih.gov. Regarding antioxidant activity, THC is often reported to possess higher potency than this compound, particularly in non-polar or basic environments researchgate.netd-nb.infocabidigitallibrary.org. Unlike this compound, which can exhibit pro-oxidant effects under certain conditions due to the conversion of its oxy radical to carbon radicals, THC's oxy radical does not undergo such conversion, thereby preventing autoxidation cabidigitallibrary.org.

A significant mechanistic difference lies in their ability to act as Michael acceptors. This compound, with its dienone moiety, readily forms Michael adducts with free thiols on cysteine-rich proteins, potentially disrupting disulfide bond formation cabidigitallibrary.orgnih.gov. In contrast, THC is incapable of forming such Michael adducts due to the saturation of its double bonds cabidigitallibrary.orgnih.gov.

In terms of biological activities, THC has demonstrated anti-inflammatory and anticancer properties similar to or even greater than this compound in certain contexts. For instance, THC has shown greater anti-inflammatory potency than this compound in models such as carrageenan-induced paw edema d-nb.info. It also exhibits anticancer properties, including the inhibition of tumor growth, induction of apoptosis, and reduction of inflammation sigmaaldrich.complos.org. However, some studies indicate that this compound is more effective in modulating specific molecular targets and signaling pathways. For example, this compound has been shown to be more active in suppressing human keratinocyte growth, inhibiting the Wnt/beta-catenin pathway, and acting as a selective histone acetyltransferase (HAT) inhibitor, activities that THC either lacks or performs with less potency researchgate.netnih.gov. This compound has also been found to be more effective than THC in down-modulating PMA-induced COX2 expression, PGE2 production, and inhibiting 5-LOX activity researchgate.net. The beneficial activities of this compound are also linked to the chelating effect of its diketone moiety with metal ions and hydrogen atom donation from its active methylene (B1212753) group cabidigitallibrary.org.

Table 3: Mechanistic and Activity Comparison: this compound vs. Tetrahydrothis compound

Feature/ActivityThis compoundTetrahydrothis compound (THC)
Chemical StructureContains α,β-unsaturated carbonyl groups (dienone moiety) researchgate.netcabidigitallibrary.orgnih.govLacks α,β-unsaturated carbonyl groups (reduced double bonds) researchgate.netcabidigitallibrary.orgnih.gov
ColorYellow pigment researchgate.netnih.govColorless/white researchgate.netsigmaaldrich.comnih.gov
Chemical StabilityLow, due to keto-enol tautomerism and reactivity of dienone researchgate.netresearchgate.netHigher, more stable researchgate.netresearchgate.netresearchgate.netnih.gov
BioavailabilityPoor tandfonline.commdpi.comresearchgate.netmdpi.comd-nb.infoBetter researchgate.netresearchgate.netnih.gov
Antioxidant ActivityBoth pro-oxidant and antioxidant properties; pro-oxidant in non-polar/basic medium due to carbon radical formation researchgate.netcabidigitallibrary.orgHigher antioxidant activity; oxy radical does not convert to carbon radicals researchgate.netd-nb.infocabidigitallibrary.org
Michael Acceptor PropertyActs as Michael acceptor, forms adducts with proteins, can disrupt disulfide bonds cabidigitallibrary.orgnih.govIncapable of forming Michael adducts cabidigitallibrary.orgnih.gov
Anti-inflammatory ActivityPotent frontiersin.orgthegoodscentscompany.comSimilar or greater potency in some models d-nb.info
Anti-cancer ActivityPotent, inhibits tumor growth, induces apoptosis, regulates pathways (e.g., NF-κB, Wnt/beta-catenin, HAT) frontiersin.orgresearchgate.netmdpi.comnih.govnih.govplos.orgveterinaryworld.orgExhibits anticancer properties (inhibits tumor growth, induces apoptosis, reduces inflammation) sigmaaldrich.complos.org. Less active in some specific pathways (e.g., Wnt/beta-catenin, HAT inhibition) researchgate.netnih.gov

Emerging Research Avenues and Future Perspectives in Curcumin Science

Identification of Novel Molecular Targets

Recent research has significantly expanded the understanding of curcumin's molecular targets, revealing its highly pleiotropic nature and its ability to modulate numerous signaling pathways critical for various biological processes. Beyond well-established targets, novel interactions continue to be identified, providing deeper mechanistic insights.

This compound (B1669340) has been shown to interact with and regulate a wide array of molecular targets, including transcription factors, growth factors, kinases, inflammatory cytokines, adhesion molecules, and apoptosis-related proteins nih.gov. Key novel targets and pathways include:

Signaling Pathways: this compound directly interacts with molecules involved in the PI3K/Akt/mTOR pathway, such as mTORC1, AKT, and PI3K, and indirectly targets this pathway by interacting with IκB kinase B (IKKβ) frontiersin.org. It also modulates Ras/Raf/ERK, JAK/STAT3, Wnt/β-catenin, Hedgehog, and Notch pathways frontiersin.org.

Enzymes and Proteins: It can inhibit DNA (cytosine-5)-methyltransferase-1, heme oxygenase-1, Nrf2, β-catenin, cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), inducible nitric oxide synthase (iNOS), cytosolic phospholipase A2, and protein kinase C nih.govfrontiersin.orgmdpi.com. This compound also impacts the activity of GSTA1, GSTO1, KEAP1, BACE1, and MAOA, enhancing antioxidant efficacy frontiersin.org.

Cell Cycle and Apoptosis Regulators: this compound induces cell cycle arrest by downregulating cyclin D1 mRNA and protein expression frontiersin.org. It influences apoptosis by decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins such as Bax and cleaved-caspase-3/9 frontiersin.org.

Viral and Bacterial Targets: Research indicates this compound's ability to inhibit DNA viruses by suppressing APE1 redox reaction and target RNA viruses by inhibiting viral integrase, proteases, and reducing Tat and JunD proteins' activity frontiersin.org. It can also disrupt F-actin in HPIV3, inhibiting viral inclusion body formation frontiersin.org. Notably, this compound exhibits strong binding affinity for genes in Staphylococcus aureus, suggesting its potential as an antibacterial agent frontiersin.org.

Other Specific Proteins: The epidermal growth factor receptor (EGFR) has been reported as a potential target, with this compound blocking its signaling by preventing tyrosine phosphorylation and suppressing gene expression via PPAR-γ activation nih.gov. It also downregulates matrix metalloproteinases (MMPs) like MMP-2 and vascular endothelial growth factor (VEGF), contributing to anti-angiogenic properties frontiersin.orgmdpi.com. Furthermore, this compound has been shown to facilitate solute carrier family 1 member 5 (SLC1A5)-mediated ferroptosis in breast cancer cells plos.org. In melanoma, this compound-loaded nanoparticles were found to increase reactive oxygen species (ROS) production by raising NADH levels and inhibiting succinate (B1194679) dehydrogenase A (SDHA) expression, disrupting the tricarboxylic acid (TCA) cycle acs.org.

Category of TargetSpecific Molecular Targets/PathwaysObserved Effect of this compound
Signaling PathwaysPI3K/Akt/mTOR (mTORC1, AKT, PI3K, IKKβ), Ras/Raf/ERK, JAK/STAT3, Wnt/β-catenin, Hedgehog, Notch, NF-κB, TLR4/MyD88Inhibition/Modulation, disruption of pro-survival and pro-inflammatory cascades nih.govfrontiersin.orgfrontiersin.orgmdpi.com
Enzymes & ProteinsCOX-2, 5-LOX, iNOS, cytosolic phospholipase A2, protein kinase C, GSTA1, GSTO1, KEAP1, BACE1, MAOA, APE1, SDHA, FSP1, CoQ10, NAD+/NADH, SLC7A11Inhibition, enhancement of antioxidant efficacy, downregulation, disruption of metabolic cycles nih.govfrontiersin.orgmdpi.comacs.orgijbs.commdpi.com
Cell Cycle & ApoptosisCyclin D1, Bcl-2, Bax, cleaved-caspase-3/9Downregulation of cyclin D1, decrease in anti-apoptotic proteins, increase in pro-apoptotic proteins frontiersin.orgfrontiersin.org
Viral & BacterialAPE1, viral integrase, proteases, Tat and JunD proteins, F-actin, Staphylococcus aureus genes, Helicobacter pyloriInhibition of viral replication, disruption of viral structures, strong binding affinity to bacterial genes, reduction of bacterial growth frontiersin.orgmdpi.com
OtherEGFR, MMP-2, VEGF, SLC1A5, DNA (cytosine-5)-methyltransferase-1, heme oxygenase-1, Nrf2, β-catenin, amyloid plaques, ROS, glutathione (B108866), P300/CBP, prostaglandin (B15479496) E2, p-Tau, forkhead box O3a, CRACBlocking signaling, downregulation, facilitation of ferroptosis, inhibition, modulation of oxidative stress nih.govfrontiersin.orgmdpi.complos.orgmdpi.comijbs.com

Exploration of this compound's Role in Emerging Biological Concepts

Beyond its established roles, this compound is being investigated for its involvement in more recently characterized biological concepts, such as ferroptosis and microbiome modulation, revealing new dimensions of its therapeutic potential.

Ferroptosis: Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. Emerging studies indicate that this compound can induce ferroptosis in various cancer cells, including non-small-cell lung cancer (NSCLC), breast cancer, and glioblastoma plos.orgijbs.comnih.govnih.gov. This induction is associated with key molecular changes:

Iron Overload and ROS Accumulation: this compound triggers ferroptosis by leading to the depletion of glutathione (GSH), increased lipid peroxidation, and the accumulation of reactive oxygen species (ROS) and iron within cells plos.orgmdpi.comnih.govnih.gov.

Modulation of Ferroptosis-Related Proteins: It can downregulate the levels of FSP1 (Ferroptosis Suppressor Protein 1), CoQ10, and NAD+/NADH proteins in tumor cells ijbs.com. Additionally, this compound has been shown to increase the protein level of ACSL4 and decrease the levels of SLC7A11 and GPX4 in NSCLC cells, all of which are critical regulators of ferroptosis nih.gov. In breast cancer cells, this compound facilitates SLC1A5-mediated ferroptosis plos.org.

Dual Role: Interestingly, while this compound acts as a ferroptosis inducer in cancer cells, it can also exhibit organ-protective and reparative effects by acting as a ferroptosis inhibitor in tissue-damaged models. This differential regulation may be dependent on the dose and cell type ijbs.commdpi.com. For instance, this compound has been shown to mitigate erastin-induced ferroptosis in pancreatic cancer cells by increasing GPX4 mRNA and protein levels and decreasing FTH1 mRNA levels, an iron chelator mdpi.com.

Microbiome Modulation: The gut microbiome plays a crucial role in human health and disease, and this compound's ability to modulate its composition and function is an active area of research. Oral administration of this compound can directly influence the gut microbiota, leading to beneficial changes mdpi.comnih.gov.

Compositional Changes: this compound promotes the growth of beneficial bacteria, such as butyrate-producing species, Bifidobacterium, Lactobacilli, Muribaculaceae, Lachnospiraceae, and Eggerthellaceae mdpi.comnih.govjnmjournal.org. Concurrently, it reduces the abundance of potentially pathogenic bacteria, including Blautia spp., Ruminococcus spp., Coriobacterales, Prevotellaceae, Enterococci, Enterobacteria, Rikenellaceae, Aerococcaceae, and Staphylococcaceae mdpi.comnih.govjnmjournal.org.

Diversity and Richness: this compound supplementation has been shown to regulate the diversity and abundance of intestinal microbiota at various taxonomic levels, often leading to a decrease in microbial richness and diversity while favoring a healthier microbial balance nih.govjnmjournal.org.

Intestinal Barrier Function: Beyond altering microbial populations, this compound also strengthens the intestinal barrier, which is crucial for maintaining gut health and preventing systemic inflammation mdpi.commdpi.com. This effect is partly mediated by the modulation of pathways like TLR4/MyD88/NF-κB mdpi.com.

Interplay with Metabolites: The gut microbiota can metabolize this compound into derivatives like dihydrothis compound (B1670591) and tetrahydrothis compound, which also possess biological activities. This highlights a bidirectional interplay where this compound influences the microbiota, and the microbiota, in turn, processes this compound, potentially enhancing its therapeutic effects through the production of more active metabolites mdpi.comjnmjournal.org.

Development of Advanced Preclinical Models

The progression of this compound research relies heavily on the development and application of sophisticated preclinical models that more accurately mimic human physiological and pathological conditions. These models are crucial for validating molecular targets and assessing therapeutic efficacy.

Diverse Cell Line Applications: Preclinical studies extensively utilize a variety of human and animal cell lines to investigate this compound's effects at a cellular level. This includes cancer cell lines such as pancreatic, colorectal, lung, breast (e.g., MDA-MB-453, MCF-7), prostate, hepatocellular carcinoma, glioblastoma, and non-small-cell lung cancer (e.g., A549, H1299) frontiersin.orgfrontiersin.orgplos.orgnih.govnih.govaacrjournals.org. Beyond cancer, cell models like PANC1 (pancreatic cancer), RAW 264.7 macrophages, human intestinal microvascular endothelial cells, renal epithelial cells, and mouse epidermal JB6 cells are used to study specific mechanisms like ferroptosis, inflammation, and antioxidant pathways mdpi.commdpi.commdpi.com.

Sophisticated Animal Models: In vivo studies employ a range of animal models to evaluate this compound's systemic effects and therapeutic potential in complex biological systems. These include:

Cancer Models: Rodent models are widely used for various cancers, including colon, esophageal, stomach, liver, oral, and pancreatic cancers cambridge.org. Orthotopic and xenograft models (e.g., melanoma xenograft, pancreatic cancer xenograft models, LLC-bearing mice for NSCLC) are particularly valuable for studying tumor growth, metastasis, and response to treatment in a living organism plos.orgacs.orgnih.govaacrjournals.orgcambridge.org.

Inflammatory and Metabolic Disease Models: Animal models of inflammatory bowel disease (IBD), experimental osteoarthritis, and high-fat diet (HFD) animal models for obesity and metabolic dysfunction are employed to understand this compound's anti-inflammatory and metabolic modulating effects mdpi.commdpi.comcambridge.orgnih.gov.

Neurological Models: The MPTP mouse model for Parkinson's disease and animal models for Alzheimer's disease are utilized to investigate this compound's neuroprotective properties and its influence on the gut-brain axis jnmjournal.orgtandfonline.com.

Advanced Formulations in Preclinical Models: A significant advancement in preclinical research involves the development and testing of novel this compound formulations to overcome its inherent bioavailability challenges. These include:

Nanoparticles: Nanothis compound formulations, such as polymeric nanoparticles, lipid-based nanoparticles, and inorganic nanoparticles, significantly enhance this compound's stability, absorption, and therapeutic efficacy in animal models frontiersin.orgmdpi.comnih.govmdpi.comnih.gov. Examples include polymeric nanoparticle-encapsulated this compound (NanoCurc) in pancreatic cancer models and polyethylene (B3416737) glycol-polycaprolactone (PEG-PCL)-loaded this compound nanoparticles (PEG-PCL@Cur) in melanoma xenograft models, demonstrating improved tumor growth inhibition and biocompatibility acs.orgaacrjournals.org.

Liposomes and Solid Dispersions: Liposomal this compound (Lipocurc™) and solid dispersions are also being tested to improve systemic delivery and therapeutic outcomes in various disease models frontiersin.orgcambridge.orgnih.gov.

Type of Preclinical ModelSpecific ExamplesKey Research Focus
Cell Lines Pancreatic, Colorectal, Lung, Breast (MDA-MB-453, MCF-7), Prostate, Hepatocellular Carcinoma, Glioblastoma, NSCLC (A549, H1299), PANC1, RAW 264.7 macrophages, Human intestinal microvascular endothelial cells, Renal epithelial cells, Mouse epidermal JB6 cellsInvestigating cellular mechanisms, apoptosis, proliferation, inflammation, ferroptosis, antioxidant pathways, specific molecular interactions frontiersin.orgfrontiersin.orgmdpi.complos.orgmdpi.commdpi.comnih.govnih.govaacrjournals.org
Animal Models Rodent models for various cancers (colon, esophageal, stomach, liver, oral, pancreatic), Orthotopic and Xenograft models (melanoma, pancreatic cancer, LLC-bearing mice), IBD models, Experimental osteoarthritis models, High-fat diet (HFD) models, MPTP mouse model (Parkinson's), Alzheimer's disease modelsEvaluating systemic efficacy, tumor growth inhibition, metastasis, anti-inflammatory effects, metabolic modulation, neuroprotection, gut-brain axis modulation frontiersin.orgmdpi.complos.orgacs.orgmdpi.comnih.govjnmjournal.orgaacrjournals.orgcambridge.orgnih.govtandfonline.com
Advanced Formulations Nanoparticles (polymeric, lipid-based, inorganic), Liposomes (Lipocurc™), Solid Dispersions, PEG-PCL@Cur nanoparticlesImproving bioavailability, stability, targeted delivery, and therapeutic efficacy in in vivo settings frontiersin.orgmdpi.comacs.orgaacrjournals.orgnih.govtandfonline.commdpi.comnih.gov

Integration of Omics Technologies in this compound Research

The integration of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics, and microbiomics) is revolutionizing this compound research by providing a holistic view of its effects at various biological levels. These high-throughput approaches enable the identification of global changes in biological molecules in response to this compound.

Genomics: While less frequently reported for direct anti-HCC effects of Chinese herbal medicines, cDNA microarrays have been utilized to study this compound's impact on gene expression. For instance, this compound was found to regulate various kinase gene expressions in hepatocellular carcinoma (HCC), suggesting its inhibition of HCC cell proliferation via the protein kinase C pathway nih.gov. Single nucleotide polymorphism (SNP) chips are also used to identify genetic factors influencing disease or health outcomes mdpi.com.

Transcriptomics: This involves studying changes in gene expression (mRNA levels) in response to this compound. It helps in identifying the signaling pathways and biological processes that are activated or suppressed by this compound nih.gov.

Proteomics: This technology focuses on the large-scale study of proteins, their structures, and functions. Proteomics, including techniques like two-dimensional gel electrophoresis (2-DE) and matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF-TOF) mass spectrometry, has been applied to identify the molecular targets of this compound in various cancer cell lines, such as gastric and breast cancer mdpi.com. It can define dose-response curves and demonstrate this compound-induced apoptosis by studying differentially expressed proteins mdpi.com. Proteome profiler antibody arrays and SWATH-MS are also common methods nih.gov.

Metabolomics: This involves the comprehensive analysis of metabolites within a biological system. Techniques like ultra-performance liquid chromatography/quadrupole (UPLC-Q)-TOF MS, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) are used to identify this compound metabolites produced by intestinal bacteria and to understand its impact on metabolic pathways acs.orgnih.govmdpi.comresearchgate.net. For example, untargeted metabolomics identified significant alterations in 347 metabolites in melanoma cells treated with this compound-loaded nanoparticles, indicating suppression of oxidative phosphorylation and a shift in metabolism acs.org.

Microbiomics: This field studies the composition and function of microbial communities, particularly in the gut. High-throughput sequencing and mass spectrometry are common approaches to analyze how this compound modulates the diversity, abundance, and metabolic activity of the gut microbiota mdpi.comnih.govjnmjournal.orgnih.gov. This helps in understanding this compound's effects on gut health and its indirect influence on various disease processes through microbiome modulation nih.gov.

The integrated use of these "omics" technologies provides a comprehensive understanding of this compound's effects, from gene expression to protein function and metabolic changes, offering invaluable insights into its mechanisms of action and potential therapeutic applications nih.govmdpi.comresearchgate.netfrontiersin.org.

Strategic Approaches for Overcoming Research Challenges in Preclinical Studies

Despite its promising preclinical efficacy, the clinical translation of this compound has been significantly hampered by several inherent challenges, primarily related to its physicochemical properties and pharmacokinetic profile. Strategic approaches are being developed to overcome these limitations in preclinical studies.

Poor Bioavailability: this compound exhibits low water solubility (0.6 µg/mL), poor absorption, rapid metabolism, and rapid systemic elimination, leading to very low bioavailability after oral administration frontiersin.orgmdpi.comnih.govmdpi.comnih.govthuenen.de. This means that only a small fraction of ingested this compound reaches systemic circulation in its active form frontiersin.orgmdpi.com.

Rapid Metabolism and First-Pass Effect: this compound undergoes rapid metabolism in the liver and intestines, leading to the formation of metabolites with reduced biological activity mdpi.commdpi.comthuenen.de. The extensive first-pass effect further limits its systemic availability mdpi.commdpi.com.

Limited Blood-Brain Barrier Penetration: For neurological applications, this compound's ability to cross the blood-brain barrier (BBB) is limited, posing a significant challenge for treating brain-related pathologies tandfonline.com.

To address these challenges, researchers are employing several strategic approaches:

Development of Advanced Formulations: Nanotechnology offers a viable solution by enabling the development of this compound-based nanoparticles (CNPs) and other advanced formulations. These formulations aim to enhance this compound's stability, solubility, absorption, and therapeutic efficacy frontiersin.orgmdpi.comnih.govmdpi.comnih.gov.

Nanoformulations: This includes polymeric nanoparticles, lipid-based nanoparticles, solid dispersions, and microspheres frontiersin.orgmdpi.comnih.gov. These formulations can improve this compound's pharmacokinetic and pharmacodynamic profiles, leading to higher and more sustained concentrations at target sites mdpi.comnih.gov. Examples like PEG-PCL@Cur nanoparticles demonstrate enhanced tumor growth inhibition and biocompatibility acs.org.

Liposomal Formulations: Liposomal this compound preparations have shown improved systemic delivery and efficacy in preclinical models, including those for pancreatic cancer aacrjournals.orgcambridge.orgnih.gov.

Novel Delivery Routes: Exploring alternative routes of administration beyond oral intake is another strategy. For instance, the pulmonary route via aerosol delivery is being investigated as a promising means for both systemic and local treatment, potentially overcoming some of the bioavailability issues associated with oral administration thuenen.de.

Understanding Pharmacokinetics and Pharmacodynamics: Detailed studies into this compound's pharmacokinetics (how the body affects the drug) and pharmacodynamics (how the drug affects the body) are crucial. This involves understanding its absorption, distribution, metabolism, and excretion, as well as its interactions with various biological targets, to optimize formulation design and therapeutic strategies mdpi.com.

Combination Therapies: While not explicitly detailed as a challenge per se, the concept of using this compound in combination with other agents is a strategic approach to enhance its efficacy, as seen in some preclinical and clinical studies mdpi.comcambridge.org.

By focusing on these strategic approaches, researchers aim to improve this compound's bioavailability and efficacy in preclinical settings, paving the way for more successful clinical translation.

Q & A

Q. How can the bioavailability of curcumin be improved in experimental models?

this compound’s low bioavailability is often addressed via encapsulation in delivery systems such as oil-in-water emulsions , nanoparticles , or liposomes , which enhance solubility and stability . For example, nanoemulsions increase bioaccessibility by 2–3 fold in simulated intestinal fluid . Adjuvants like piperine (inhibiting glucuronidation) or lipid-based formulations (e.g., phospholipid complexes) also improve absorption . Pharmacokinetic studies should measure conjugated metabolites (e.g., this compound glucuronide) in plasma, as unconjugated this compound is rarely detectable .

Q. What in vitro models are appropriate for studying this compound’s anti-inflammatory effects?

Macrophage cell lines (e.g., RAW 264.7 or THP-1-derived macrophages) are widely used to assess this compound’s modulation of NF-κB signaling and cytokine production (e.g., TNF-α, IL-6) . Key methods include:

  • Western blotting to quantify phosphorylated IκBα and nuclear NF-κB levels .
  • ELISA to measure cytokine secretion .
  • Immunofluorescence to track NF-κB nuclear translocation .

Q. How should preclinical studies evaluate this compound’s anticancer effects?

Use xenograft models (e.g., CAL27 head and neck cancer cells in nude mice) to assess tumor growth inhibition . Measure biomarkers such as:

  • NF-κB activity (gel shift assays) .
  • Apoptosis markers (Bax/Bcl-2 ratio, caspase-3 activation) .
  • Cyclin D1 expression (Western blot) to evaluate cell cycle arrest .

Advanced Research Questions

Q. What strategies address contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from this compound’s rapid metabolism in vivo. Solutions include:

  • Using structural analogs (e.g., dimethoxythis compound) with higher metabolic stability .
  • Validating in vitro findings in 3D cell cultures or organoids to better mimic tissue complexity.
  • Incorporating pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with biological effects .

Q. How can pharmacokinetic parameters be optimized in clinical trials?

  • Dose escalation studies (e.g., up to 8 g/day) with monitoring of conjugated metabolites .
  • Lipid-based formulations (e.g., Meriva®) increase steady-state plasma levels by 5–10 fold compared to unformulated this compound .
  • Measure NF-κB suppression in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic biomarker .

Q. What analytical methods best characterize this compound’s stability and interactions?

  • Solvent-dependent spectroscopy (UV-Vis, fluorescence) to study this compound’s interaction with proteins or lipids .
  • LC-MS/MS to quantify this compound and its metabolites in biological matrices .
  • Accelerated stability testing under varying pH and temperature conditions .

Q. How can researchers assess this compound’s impact on signaling pathways like Akt/GSK-3β?

In diabetic cardiomyopathy models, use:

  • Echocardiography to measure cardiac function improvements .
  • Western blotting to quantify phosphorylated Akt and GSK-3β .
  • Histopathology to evaluate fibrosis reduction (Masson’s trichrome staining) .

Q. What is the role of structural analogs in overcoming this compound’s limitations?

Analogs like dimethoxythis compound exhibit:

  • Higher metabolic stability (30% degradation vs. 100% for this compound in HCT116 cells) .
  • Enhanced pro-apoptotic activity (LC50 values 5–10 fold lower than this compound) .
  • Reduced hepatic metabolism (limited glucuronidation) .

Q. What methodologies ensure rigor in systematic reviews of this compound’s therapeutic effects?

Follow PRISMA guidelines with strict inclusion criteria:

  • Focus on randomized controlled trials (RCTs) and preclinical studies with validated outcome measures (e.g., NF-κB inhibition) .
  • Exclude studies lacking blinding or placebo controls .
  • Use meta-regression to address heterogeneity in dosing or formulations .

Q. How do emulsion-based delivery systems affect this compound’s bioaccessibility?

Emulsions enhance bioaccessibility by:

  • Protecting this compound from pH-dependent degradation in the stomach .
  • Increasing intestinal uptake via micellar incorporation .
  • In vitro digestion models (e.g., INFOGEST protocol) can quantify release efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
curcumin
Reactant of Route 2
Reactant of Route 2
curcumin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.